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Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

This guide provides a comprehensive exploration of the in vitro mechanism of action for the novel small molecule, 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. Designed for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the in vitro mechanism of action for the novel small molecule, 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational biochemical principles with actionable experimental protocols to elucidate the compound's biological activity. Our analysis is grounded in the hypothesis that the structural characteristics of this molecule, particularly the pyrrolidine-2-carboxylic acid scaffold, suggest its role as a modulator of the prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the cellular response to hypoxia.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and its Therapeutic Potential

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) transcription factor is continuously targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes.[1][2][3] PHDs hydroxylate specific proline residues on HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[4] This leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[5]

In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their activity.[4][5] This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit.[6] This heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of a wide array of proteins involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[4][6][7]

Pharmacological inhibition of PHDs can mimic a hypoxic response by stabilizing HIF-1α even under normoxic conditions.[5] This has significant therapeutic implications for a variety of ischemic diseases, anemia, and certain cancers.[7][8][9] Small molecule inhibitors of PHDs often act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate.[7][10][11]

The chemical structure of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid, featuring a pyrrolidine-2-carboxylic acid moiety, is analogous to the core structure of many known PHD inhibitors.[12][13] This suggests a high probability that its mechanism of action involves the inhibition of PHD enzymes, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes.

Hypothesized Mechanism of Action: Competitive Inhibition of Prolyl Hydroxylase

We hypothesize that 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. The pyrrolidine-2-carboxylic acid core likely mimics the binding of the natural co-substrate, 2-oxoglutarate, to the active site of the PHD enzyme. This competitive binding prevents the hydroxylation of HIF-1α, leading to its stabilization and the activation of downstream signaling pathways.

HIF-1a_Stabilization_Pathway Hypothesized Mechanism of HIF-1α Stabilization cluster_normoxia Normoxia cluster_hypoxia_or_inhibition Hypoxia or PHD Inhibition PHD PHD Enzyme HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD Two_OG 2-Oxoglutarate Two_OG->PHD HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation PHD_inhibited PHD Enzyme Inhibitor 1-(4-Cyano-2-nitrophenyl) pyrrolidine-2-carboxylic acid Inhibitor->PHD_inhibited Inhibition HIF1a_stable Stabilized HIF-1α Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_dimer HIF-1α/β Dimer HRE HRE HIF1_dimer->HRE Nucleus->HIF1_dimer Gene_Transcription Gene Transcription (VEGF, EPO, etc.) HRE->Gene_Transcription

Caption: Hypothesized signaling pathway of HIF-1α stabilization.

In Vitro Experimental Validation

To validate the hypothesized mechanism of action, a series of in vitro experiments should be conducted. The following protocols provide a framework for these investigations.

Prolyl Hydroxylase (PHD) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on PHD enzyme activity. A common method involves a cell-free system using recombinant human PHD2, the primary regulator of HIF-1α in most cells.[1]

Experimental Workflow:

PHD_Inhibition_Assay_Workflow PHD Inhibition Assay Workflow Start Start Reagents Prepare Assay Buffer: - Recombinant PHD2 - HIF-1α peptide substrate - Fe(II), 2-Oxoglutarate, Ascorbate Start->Reagents Incubation Incubate with varying concentrations of the - test compound Reagents->Incubation Detection Measure consumption of 2-Oxoglutarate or formation of hydroxylated peptide Incubation->Detection Analysis Calculate IC50 value Detection->Analysis End End Analysis->End

Caption: Workflow for a PHD inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer containing Tris-HCl, KCl, and DTT.

    • Add recombinant human PHD2 enzyme to the buffer.

    • Add a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

    • Add the necessary co-factors: FeSO4, 2-oxoglutarate, and sodium ascorbate.

  • Compound Preparation:

    • Prepare a stock solution of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Execution:

    • In a 96-well plate, combine the assay buffer with the test compound at various concentrations.

    • Initiate the reaction by adding the HIF-1α peptide substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection and Analysis:

    • Terminate the reaction.

    • Detect the amount of hydroxylated peptide product using a suitable method, such as a fluorescence-based assay or mass spectrometry.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

ParameterExpected Outcome
IC50 Value A low micromolar or nanomolar IC50 value would indicate potent inhibition of PHD2.
HIF-1α Stabilization in Cultured Cells

This experiment aims to demonstrate that the compound can stabilize HIF-1α protein levels in a cellular context under normoxic conditions.

Experimental Workflow:

HIF-1a_Stabilization_Cell_Assay_Workflow HIF-1α Stabilization Cell Assay Workflow Start Start Cell_Culture Culture suitable cells (e.g., HeLa, HepG2) Start->Cell_Culture Treatment Treat cells with varying concentrations of the - test compound Cell_Culture->Treatment Lysis Lyse cells and collect protein extracts Treatment->Lysis Western_Blot Perform Western Blot analysis for HIF-1α Lysis->Western_Blot Analysis Quantify HIF-1α band intensity Western_Blot->Analysis End End Analysis->End

Caption: Workflow for assessing HIF-1α stabilization in cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HeLa, HepG2, or PC12) in appropriate media and conditions.[4]

  • Compound Treatment:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with increasing concentrations of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PHD inhibitor like DMOG or FG-4592).[4][11]

  • Protein Extraction:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for HIF-1α.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α signal to the loading control.

Treatment GroupExpected HIF-1α Level
Vehicle Control Low / Undetectable
Test Compound Dose-dependent increase
Positive Control High
Upregulation of HIF-1 Target Genes

To confirm that the stabilized HIF-1α is transcriptionally active, the expression of its downstream target genes, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO), can be measured.[6]

Step-by-Step Protocol (qRT-PCR):

  • Cell Treatment and RNA Extraction:

    • Treat cells with the test compound as described in section 3.2.

    • Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for HIF-1 target genes (e.g., VEGFA, EPO, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Target GeneExpected Expression Change
VEGFA Upregulation
EPO Upregulation
GLUT1 Upregulation

Conclusion and Future Directions

The in vitro experimental framework outlined in this guide provides a robust approach to elucidating the mechanism of action of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. Based on its chemical structure, we strongly hypothesize that this compound acts as a prolyl hydroxylase inhibitor, leading to the stabilization of HIF-1α and the activation of downstream hypoxia-responsive pathways.

Successful validation of this hypothesis through the proposed experiments would position this molecule as a promising candidate for further preclinical development in therapeutic areas where HIF-1α activation is beneficial, such as anemia of chronic kidney disease and ischemic disorders. Future in vitro studies could explore its selectivity for different PHD isoforms (PHD1, PHD2, and PHD3), its potential off-target effects, and its impact on cellular metabolism and viability in various disease models.

References

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  • Li Y, Jia L, Liu X, et al. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences. 2023;24(21):15822.
  • Forristal CE, Helming L, Gsponer J, et al. The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. University of Edinburgh Research Explorer. Published June 15, 2024.
  • Xu J, Ding X, Fu Y, et al. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. 2024;67(3):2098-2115.
  • Gupta N, Wish JB. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of Clinical & Experimental Nephrology. 2013;2(1):1-8.
  • Zhang H, Liu G, Wang D. Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells' Self-Renewal Properties. Frontiers in Cellular Neuroscience. 2018;12:470.
  • Bickel H, Baader E, Weidmann K, et al. Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues. Biochemical Journal. 1994;300(Pt 2):473-478.
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Exploratory

Pharmacokinetic profiling of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic Acid Derivatives Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid derivatives, a novel scaffold with potential therapeutic applications. As a Senior Application Scientist, this document moves beyond rote protocols to deliver a strategic, field-proven approach grounded in mechanistic causality. We will dissect the critical stages of an effective PK program, from foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to the design and execution of definitive in vivo studies. A key focus is placed on addressing the specific chemical liabilities of this scaffold, particularly the metabolic fate of the 2-nitro group, which represents a potential site for bioactivation. This guide is designed for drug development professionals, offering actionable insights and self-validating methodologies to de-risk candidates, guide medicinal chemistry efforts, and build a robust data package for regulatory submissions.

The Strategic Imperative: Why This Scaffold Demands a Specialized PK Approach

The 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid core represents a unique chemical space, combining the rigid, stereochemically rich pyrrolidine ring with an electron-deficient aromatic system.[1] While this offers potential for novel target interactions, it also presents distinct challenges for drug development that must be addressed with a tailored pharmacokinetic strategy.

The primary driver for this specialized approach is the 2-nitrophenyl moiety. Nitroaromatic compounds are well-documented substrates for metabolic reduction, a process that can proceed through nitroso and N-hydroxylamino intermediates to a final amino metabolite.[2][3] These intermediates, particularly the N-hydroxylamino species, can be chemically reactive, potentially forming adducts with macromolecules like DNA or proteins, a process known as bioactivation.[4][5] Therefore, a central objective of the PK profiling for this class is not only to quantify the parent drug but also to proactively identify and characterize these potentially reactive metabolites.

This guide establishes a logical, phased approach to building a comprehensive PK profile, ensuring that critical data is generated at each stage to inform go/no-go decisions and guide the next steps in the development pipeline.

Foundational In Vitro ADME Profiling: Building the Base

Before committing to costly and time-consuming in vivo studies, a panel of in vitro ADME assays must be conducted. This initial screen provides essential data to predict the compound's behavior in a biological system and is the first step in building a structure-activity relationship (SAR) for pharmacokinetic properties.[6][7][8]

Core Physicochemical and ADME Assays

A standard battery of tests should be performed to establish a baseline profile for each derivative. The goal is to rapidly identify liabilities that would preclude further development, such as poor solubility or high metabolic turnover.

Table 1: Exemplar Summary of Foundational In Vitro ADME Data

Compound IDKinetic Solubility (pH 7.4, µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Human Liver Microsome t½ (min)Human Plasma Protein Binding (%)
Derivative A 15012.5>6092.1
Derivative B 251.81599.5
Control >20020.14585.0
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay is paramount for estimating hepatic clearance.

  • Preparation : A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).

  • Initiation : The reaction is initiated by adding a pre-warmed NADPH-regenerating system. The inclusion of NADPH is critical as it provides the necessary reducing equivalents for both CYP450-mediated oxidation and the reductive metabolism of the nitro group.[2]

  • Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching : The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Samples are centrifuged to pellet the protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Causality : The rate of disappearance of the parent compound allows for the calculation of the intrinsic clearance (CLint), which is a key parameter used to predict in vivo hepatic clearance.[9] Performing this assay in parallel with microsomes from preclinical species (e.g., rat, mouse) provides crucial data for interspecies scaling.

Probing Bioactivation: The Glutathione (GSH) Trapping Assay

Given the presence of the nitro group, a proactive search for reactive metabolites is mandatory.[10]

  • Rationale : Glutathione (GSH) is a cellular nucleophile that reacts with electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry.[5] This assay serves as an early warning system for bioactivation potential.

  • Protocol : The HLM stability assay is repeated with the addition of a high concentration of GSH (e.g., 5-10 mM) to the incubation mixture.

  • Analysis : The samples are analyzed using high-resolution LC-MS/MS. The data is processed to search for the predicted mass of the parent compound adducted with GSH, as well as potential GSH adducts of its oxidized or reduced metabolites.

  • Interpretation : The detection of GSH adducts confirms the formation of chemically reactive species and warrants a more in-depth toxicological assessment.[4]

In Vivo Pharmacokinetic Study: From Theory to Practice

Data from in vitro assays guide the design of the first in vivo PK study, which provides the definitive measure of how the drug behaves in a living system.[11][12] The primary goals are to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[13]

Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates the end-to-end workflow for a typical PK study in rats.

PK_Workflow cluster_prestudy Phase 1: Pre-Study cluster_study Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting Formulation Formulation Development (e.g., Solubilize in PEG400) DosePrep Dose Preparation & Verification Formulation->DosePrep Dosing_IV Intravenous (IV) Dosing (Tail Vein, n=3) DosePrep->Dosing_IV Dosing_PO Oral (PO) Dosing (Gavage, n=3) DosePrep->Dosing_PO AnimalAcclimation Animal Acclimation (e.g., Male Sprague-Dawley Rats) Sampling Serial Blood Sampling (Saphenous Vein) Dosing_IV->Sampling Dosing_PO->Sampling Process Plasma Processing (Centrifugation) Sampling->Process SamplePrep Bioanalytical Sample Prep (e.g., Protein Precipitation) Process->SamplePrep LCMS LC-MS/MS Quantification SamplePrep->LCMS PK_Calc PK Parameter Calculation (e.g., using Phoenix WinNonlin) LCMS->PK_Calc Report Final Study Report PK_Calc->Report

Caption: End-to-end workflow for a rodent pharmacokinetic study.

Protocol: Bioanalytical Sample Quantification via LC-MS/MS

Accurate quantification of the drug in plasma is the cornerstone of any PK study. LC-MS/MS provides the required sensitivity and selectivity.[14][15]

  • Sample Preparation (Protein Precipitation) :

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar but mass-distinct compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a new plate or vial for injection.

    • Causality : This method is fast and efficient for initial screens. Its primary purpose is to remove proteins that would otherwise foul the analytical column and mass spectrometer.

  • LC-MS/MS Conditions :

    • LC System : UPLC (Ultra-Performance Liquid Chromatography) system.

    • Column : A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for small molecules.

    • Mobile Phases : A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Formic acid is used to protonate the analyte, improving ionization efficiency.

    • Gradient : A rapid gradient from low to high organic content (e.g., 5% to 95% B in 3 minutes) to elute the compound of interest while minimizing run time.

    • Mass Spectrometer : Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization : Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing compounds.

  • Method Validation : The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure data integrity.[16][17] This involves assessing linearity, accuracy, precision, selectivity, and stability.

Table 2: Representative LC-MS/MS Parameters for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivative A 288.1189.125
Metabolite (Amino) 258.1159.128
Internal Standard 292.1193.125

Data Interpretation: From Concentration-Time Curves to Actionable Insights

The raw concentration-time data is analyzed using specialized software to derive the key PK parameters.

Table 3: Exemplar Summary of In Vivo Pharmacokinetic Parameters in Rat

Compound IDRouteCmax (ng/mL)Tmax (hr)AUC₀-inf (ng·hr/mL)t½ (hr)CL (mL/min/kg)Vss (L/kg)F (%)
Derivative A IV--12,5004.115.33.8-
Derivative A PO1,8501.09,8754.3--79.0

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; t½: Half-life; CL: Clearance; Vss: Volume of distribution at steady-state; F: Oral Bioavailability.

The Critical Role of Metabolite Identification

Parallel to quantifying the parent drug, identifying major metabolites is crucial, especially for this chemical class. The predicted primary metabolic pathway is the reduction of the nitro group.

Metabolic_Pathway Parent Parent Drug (Nitro Group: -NO2) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductases +2e-, +2H+ Hydroxylamino N-Hydroxylamino Intermediate (-NHOH) (Potentially Reactive) Nitroso->Hydroxylamino +2e-, +2H+ Amino Amino Metabolite (-NH2) Hydroxylamino->Amino +2e-, +2H+ ReactiveAdduct Covalent Adducts (e.g., with GSH, Protein) Hydroxylamino->ReactiveAdduct Bioactivation

Caption: Predicted reductive metabolic pathway of the 2-nitro group.

This pathway highlights the importance of monitoring for the stable amino metabolite (-NH₂) in plasma and urine samples. The presence of this metabolite validates that the reductive pathway is active in vivo. Furthermore, its concentration relative to the parent drug provides insight into the extent of this metabolic route.

Integrated Strategy and Decision Making

Pharmacokinetic profiling is not an academic exercise; it is a tool for making critical project decisions. The data gathered from the described assays feeds into a cycle of design, testing, and analysis that drives lead optimization.

Decision_Tree cluster_issues cluster_solutions cluster_outcome Start PK Profile of Lead Compound High_CL High Clearance? (Low HLM t½) Start->High_CL Low_F Low Bioavailability? (<20%) High_CL->Low_F No Sol_CL Strategy: Block Site of Metabolism (e.g., add fluorine to metabolically active site) High_CL->Sol_CL Yes Reactive_Met Reactive Metabolite? (GSH Adducts Detected) Low_F->Reactive_Met No Sol_F Strategy: Improve Solubility/Permeability (e.g., modify polar surface area) Low_F->Sol_F Yes Sol_Reactive Strategy: Modify or Remove Nitro Group (e.g., replace with alternative electron-withdrawing group) Reactive_Met->Sol_Reactive Yes Next_Gen Synthesize Next-Generation Analogs Reactive_Met->Next_Gen No (Good Profile) Sol_CL->Next_Gen Sol_F->Next_Gen Sol_Reactive->Next_Gen Stop De-prioritize Scaffold Sol_Reactive->Stop If pharmacophore is inseparable

Caption: Decision-making tree for PK-driven lead optimization.

This logical framework ensures that resources are focused on compounds with the highest probability of success. For instance, if a derivative shows high clearance (in vivo) that correlates with rapid disappearance in the HLM assay (in vitro), the medicinal chemistry team can be directed to block the likely site of metabolism without compromising the compound's primary pharmacological activity.[4]

Conclusion

The pharmacokinetic profiling of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid derivatives requires a nuanced and proactive strategy. A simple characterization of the parent compound's ADME properties is insufficient. An effective program must integrate a thorough investigation of the reductive metabolism of the nitro group and a vigilant search for potential bioactivation. By following the integrated in vitro and in vivo methodologies outlined in this guide, research teams can build a comprehensive understanding of their candidates' disposition, identify and mitigate potential liabilities early, and ultimately make more informed decisions to advance the most promising molecules toward clinical development.

References

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  • ResearchGate. (2024, September 18). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions.
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Foundational

Molecular weight and exact mass of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and chemical synthesis, the precise characterization of novel molecules is a foundational requirement. 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid, a substituted proline derivative, represents a class of compounds with significant potential as intermediates in the synthesis of complex pharmaceutical agents. The pyrrolidine ring is a prevalent scaffold in numerous bioactive compounds and natural products.[1][2] Its proper identification and characterization hinge on the accurate determination of its fundamental physicochemical properties, paramount among which are its molecular weight and exact mass.

This guide provides a detailed exploration of these two critical, yet often conflated, parameters. We will delineate the theoretical underpinnings of molecular weight and exact mass, present the specific values for 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid, and detail an authoritative experimental protocol for their verification using high-resolution mass spectrometry (HRMS).

Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While related, they are derived from different principles and serve distinct purposes.

  • Molecular Weight (or Molar Mass) : This value represents the weighted average mass of all naturally occurring isotopic variants of a molecule.[3] It is calculated using the standard atomic weights of the constituent elements as found on the periodic table, which themselves are averages based on the natural abundance of their stable isotopes.[4] Molecular weight is the cornerstone of stoichiometry and is used for preparing solutions and calculating reaction yields (e.g., in grams per mole).

  • Exact Mass : This is the calculated mass of a molecule composed of only the single most abundant stable isotope of each element.[5] For 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid, this corresponds to a formula containing exclusively Carbon-12 (¹²C), Hydrogen-1 (¹H), Nitrogen-14 (¹⁴N), and Oxygen-16 (¹⁶O). This value is a theoretical calculation. The mass that is experimentally measured by a high-resolution mass spectrometer is the monoisotopic mass , which for most organic molecules is identical to the exact mass.[6]

The ability to measure a molecule's exact mass with high precision is a powerful tool for confirming its elemental composition, a critical step in the identification of unknown compounds and the confirmation of synthetic products.[7]

Physicochemical Data: 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

The first step in determining the mass of the target compound is to establish its correct molecular formula. The structure is formed by attaching a 4-cyano-2-nitrophenyl group to the nitrogen atom of pyrrolidine-2-carboxylic acid (proline).

  • Pyrrolidine-2-carboxylic acid (Proline): C₅H₉NO₂

  • 4-Cyano-2-nitrophenyl group addition: This adds C₇H₃N₂O₂ and removes one hydrogen from the proline nitrogen.

  • Resulting Molecular Formula: C₁₂H₁₁N₃O₄

Based on this formula, the key mass-related properties are summarized below.

PropertyValueDescription
Molecular Formula C₁₂H₁₁N₃O₄The elemental composition of the molecule.
Molecular Weight 261.24 g/mol The weighted average mass based on natural isotopic abundances. Used for stoichiometric calculations.
Exact Mass 261.07531 DaThe calculated mass using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value to which high-resolution mass spectrometry data is compared.

The Decisive Role of Isotopic Abundance

The divergence between molecular weight and exact mass is a direct consequence of the natural abundance of stable isotopes. While the most common isotope of carbon is ¹²C, a small but significant fraction (≈1.1%) exists as ¹³C. Similarly, other elements have heavier isotopes.[4]

High-resolution mass spectrometers are sensitive enough to distinguish between molecules that differ only by their isotopic composition. This results in a characteristic isotopic pattern in the mass spectrum. The most intense peak in this cluster for a typical organic molecule corresponds to the monoisotopic mass (M). Smaller peaks at higher masses, such as the "M+1" peak, arise from molecules containing one heavier isotope (e.g., a single ¹³C atom). The relationship between the molecular formula, its isotopic composition, and the resulting mass concepts is illustrated below.

G cluster_0 Core Concept cluster_1 Isotopic Composition cluster_2 Resulting Mass Concepts Compound 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid Formula: C₁₂H₁₁N₃O₄ C Carbon (C) Compound->C Composed of H Hydrogen (H) Compound->H Composed of N Nitrogen (N) Compound->N Composed of O Oxygen (O) Compound->O Composed of C_iso ¹²C (98.9%) ¹³C (1.1%) C->C_iso H_iso ¹H (99.98%) ²H (0.02%) H->H_iso N_iso ¹⁴N (99.63%) ¹⁵N (0.37%) N->N_iso O_iso ¹⁶O (99.76%) ¹⁸O (0.20%) O->O_iso MW Molecular Weight (Weighted Average Mass) Based on natural abundance of all isotopes. Used in stoichiometry. C_iso->MW leads to EM Exact Mass (Monoisotopic Mass) Mass of the most abundant isotopes only (¹²C₁₂, ¹H₁₁, ¹⁴N₃, ¹⁶O₄). Measured by HRMS. C_iso->EM leads to H_iso->MW leads to H_iso->EM leads to N_iso->MW leads to N_iso->EM leads to O_iso->MW leads to O_iso->EM leads to

Caption: From Formula to Mass: Isotopic Influence.

Experimental Protocol: Exact Mass Determination by LC-HRMS

The definitive experimental confirmation of the elemental formula C₁₂H₁₁N₃O₄ is achieved by measuring its monoisotopic mass using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC) for sample introduction.

Objective: To measure the exact mass of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid with a mass accuracy of <5 ppm.

Methodology:

  • Sample Preparation:

    • 1.1. Prepare a stock solution of the synthesized compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • 1.2. Create a dilute working solution (e.g., 1 µg/mL) by diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The formic acid aids in protonation for positive ion mode analysis.

  • Instrumentation & Conditions:

    • 2.1. System: A high-performance liquid chromatography (HPLC) system coupled to a Q-TOF or Orbitrap mass spectrometer.

    • 2.2. LC Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) suitable for small molecule analysis.

    • 2.3. Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • 2.4. Gradient: A suitable gradient to elute the compound, for example, 5% B to 95% B over 5 minutes.

    • 2.5. Ionization Source: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar molecules, minimizing fragmentation. Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Spectrometer Calibration (Self-Validation):

    • 3.1. Rationale: Instrument calibration is the most critical step for ensuring mass accuracy. It corrects for any minor drift in the instrument's electronics or environmental conditions.

    • 3.2. Procedure: Perform an external calibration across the desired mass range (e.g., m/z 100-1000) using a certified calibration solution provided by the instrument manufacturer. For the highest accuracy, introduce a known reference compound (internal calibrant or lock mass) that is continuously infused during the analysis. This provides real-time correction of the mass-to-charge (m/z) scale.

  • Data Acquisition:

    • 4.1. Inject the prepared sample into the LC-MS system.

    • 4.2. Acquire data in full scan mode at a high resolution (e.g., >30,000 FWHM). The mass analyzer separates the ions based on their m/z ratio.[7]

    • 4.3. The expected protonated ion [M+H]⁺ for C₁₂H₁₁N₃O₄ has a theoretical exact mass of 261.07531 + 1.007825 (proton) = 262.08313 Da .

  • Data Analysis:

    • 5.1. Extract the mass spectrum corresponding to the chromatographic peak of the target compound.

    • 5.2. Identify the peak for the monoisotopic [M+H]⁺ ion.

    • 5.3. Compare the measured m/z value with the theoretical value (262.08313).

    • 5.4. Calculate the mass error in parts-per-million (ppm) using the formula:

      • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • 5.5. Acceptance Criterion: A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

Conclusion

For scientists engaged in drug development and chemical research, a command of the principles of molecular weight and exact mass is indispensable. Molecular weight remains the practical measure for bulk properties and stoichiometry, while exact mass is the precise metric for structural confirmation at the molecular level. The accurate measurement of the monoisotopic mass of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid via HRMS serves as the definitive method to verify its elemental composition (C₁₂H₁₁N₃O₄), providing the foundational data integrity required for subsequent research, patent filings, and regulatory submissions.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, prized for its unique structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, prized for its unique structural and functional properties. Its non-planar, puckered conformation provides a three-dimensional scaffold that can effectively explore pharmacological space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] Proline, the naturally occurring amino acid bearing this ring, imparts significant conformational rigidity to peptides and peptidomimetics, a feature extensively exploited in drug design to pre-organize a molecule into a bioactive conformation.[2][3] The compound of interest, 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid, is a proline analog functionalized with an electronically distinct aromatic moiety, suggesting its potential as a versatile building block for novel therapeutics. This guide will focus on its most promising application: as a core scaffold for the development of Inhibitor of Apoptosis Protein (IAP) antagonists for cancer therapy.

Part 1: Core Application - A Scaffold for Novel IAP Antagonists (SMAC Mimetics)

Scientific Rationale: Targeting IAPs for Cancer Therapy

A fundamental characteristic of cancer cells is their ability to evade programmed cell death, or apoptosis.[4][5] The Inhibitor of Apoptosis (IAP) protein family, which includes XIAP, cIAP1, and cIAP2, are key regulators of this process.[6] These proteins are frequently overexpressed in various cancers, contributing to tumor survival, chemoresistance, and poor patient prognosis.[6][7] IAPs function by directly binding to and inhibiting caspases, the primary executioners of apoptosis.

Nature has provided a blueprint for antagonizing IAPs in the form of the Second Mitochondria-derived Activator of Caspases (SMAC).[8][9] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytoplasm, where its N-terminal 'AVPI' (Alanine-Valine-Proline-Isoleucine) motif binds to a specific pocket on the Baculoviral IAP Repeat (BIR) domains of IAP proteins.[10] This interaction displaces the caspases, thereby liberating them to execute apoptosis. Small molecules that mimic this N-terminal binding of SMAC, known as SMAC mimetics, have emerged as a promising class of anticancer agents.[7][8][11]

The Role of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid as a Proline Mimetic

The proline residue in the native SMAC protein is critical for its binding to the BIR domains of IAPs. The pyrrolidine ring of our title compound serves as an excellent mimic of this proline moiety. The N-arylation with a 4-cyano-2-nitrophenyl group offers several strategic advantages:

  • Vector for Further Synthesis: The carboxylic acid and the aromatic ring provide two distinct points for chemical modification, allowing for the construction of a library of diverse compounds.

  • Modulation of Physicochemical Properties: The cyano and nitro groups are strong electron-withdrawing groups that can influence the molecule's polarity, solubility, and electronic distribution, which in turn can affect cell permeability and target engagement.

  • Potential for Specific Interactions: The cyano group can act as a hydrogen bond acceptor, potentially forming key interactions within the target protein's binding pocket.

The overarching goal is to use this core scaffold to build more complex molecules that effectively mimic the SMAC N-terminus and exhibit potent anti-cancer activity.

Part 2: Experimental Protocols & Workflows

This section provides detailed protocols for researchers aiming to utilize 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid as a starting point for the discovery of novel IAP antagonists.

Workflow for IAP Antagonist Development

The overall workflow for developing IAP antagonists from the starting scaffold is depicted below.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Lead Optimization A 1-(4-Cyano-2-nitrophenyl) pyrrolidine-2-carboxylic acid B Amide Coupling with Amino Acid Esters A->B C Ester Hydrolysis B->C D Purification & Characterization C->D E IAP Binding Assays (e.g., TR-FRET) D->E Test Synthesized Compounds F Cellular cIAP1 Degradation Assay (e.g., Western Blot) E->F G Apoptosis Induction Assay (e.g., Caspase-Glo) F->G H Cancer Cell Viability Assay (e.g., MTT/CellTiter-Glo) G->H I Structure-Activity Relationship (SAR) Analysis H->I Analyze Data J In Vivo Xenograft Studies I->J

Caption: A typical workflow for the discovery and development of IAP antagonists.

Protocol 1: Synthesis of a Dimeric IAP Antagonist Precursor

This protocol describes a hypothetical synthesis of a more complex molecule from the starting material, aiming to create a bivalent SMAC mimetic. Bivalent antagonists can simultaneously engage multiple BIR domains, often leading to enhanced potency.[12]

Objective: To synthesize a dipeptide mimetic by coupling the starting material with a second amino acid analog.

Materials:

  • 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

  • (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride (a valine analog)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amide Coupling: a. To a solution of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.1 eq) and DIPEA (3.0 eq). b. Cool the mixture to 0°C in an ice bath. c. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5°C. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Rationale: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the hexafluorophosphate byproduct.[13]

  • Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected dipeptide mimetic.

  • Deprotection of the Carboxylic Acid: a. Dissolve the purified product in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 2 hours. c. Rationale: TFA is a strong acid that effectively cleaves the tert-butyl ester protecting group. d. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. e. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting deprotected compound can be used in subsequent biological assays or further synthetic steps.

  • Characterization: Confirm the structure and purity of the final compound using LC-MS and NMR spectroscopy.

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

Objective: To quantitatively measure the binding affinity of the synthesized compounds to the BIR3 domain of XIAP.

Principle: This assay measures the disruption of an interaction between a biotinylated SMAC peptide and a GST-tagged XIAP-BIR3 protein. A Europium-labeled anti-GST antibody (donor) and a Streptavidin-Allophycocyanin (APC) conjugate (acceptor) are used. When the protein and peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant GST-tagged XIAP-BIR3 protein

  • Biotinylated SMAC peptide (e.g., Biotin-AVPI)

  • Europium-labeled anti-GST antibody

  • Streptavidin-APC conjugate

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume black plates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO, and then dilute further into the assay buffer.

  • In each well of the 384-well plate, add:

    • 2 µL of inhibitor solution (or DMSO for control).

    • 2 µL of GST-XIAP-BIR3 and Biotin-SMAC peptide mix.

    • 2 µL of Europium-anti-GST and Streptavidin-APC mix.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Calculate the 665/620 nm emission ratio.

  • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundXIAP-BIR3 IC50 (nM)cIAP1-BIR3 IC50 (nM)
Starting Material > 10,000> 10,000
Compound A 15025
Compound B 8510
GDC-0152 (Control) 2817

Table 1: Hypothetical binding affinities of synthesized compounds against IAP BIR3 domains.

Protocol 3: Cellular cIAP1 Degradation Assay

Objective: To determine if the synthesized compounds induce the degradation of cIAP1 in cancer cells. Many SMAC mimetics function by binding to cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation.[4]

Materials:

  • MDA-MB-231 breast cancer cell line (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against cIAP1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor compounds for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

IAP Signaling and SMAC Mimetic Mechanism

The following diagram illustrates the mechanism of action for SMAC mimetics.

G cluster_0 Normal State (Apoptosis Blocked) cluster_1 SMAC Mimetic Action (Apoptosis Induced) XIAP XIAP Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp37 Caspase-3/7 XIAP->Casp37 Inhibits Casp9->Casp37 Activates Apoptosis_Blocked Apoptosis Blocked SMAC_Mimetic 1-(4-Cyano-2-nitrophenyl) pyrrolidine-2-carboxylic acid -based Antagonist XIAP2 XIAP SMAC_Mimetic->XIAP2 Binds & Inhibits XIAP Casp9_2 Caspase-9 Casp37_2 Caspase-3/7 Casp9_2->Casp37_2 Activates Apoptosis_Induced Apoptosis Induced Casp37_2->Apoptosis_Induced

Caption: Mechanism of apoptosis induction by IAP antagonists.

Part 3: Trustworthiness and Self-Validation

Each protocol described is designed as a self-validating system.

  • Synthesis: The purity and identity of each synthesized compound must be rigorously confirmed by orthogonal analytical methods (LC-MS and NMR). Without this confirmation, any biological data is invalid.

  • Binding Assays: The inclusion of a known potent IAP antagonist (e.g., GDC-0152) as a positive control is mandatory.[8] The results for the control compound should fall within the expected literature range, validating the assay's performance. A negative control (e.g., an inactive structural analog) should also be included to confirm that the observed activity is specific.

  • Cellular Assays: A clear dose-response relationship should be observed. The degradation of cIAP1 (Protocol 3) should correlate with the induction of apoptosis and a decrease in cell viability. The use of a loading control in Western blotting is non-negotiable and ensures that any observed decrease in cIAP1 is due to degradation, not unequal sample loading.

By adhering to these principles of including positive and negative controls, ensuring analytical purity, and looking for correlated, dose-dependent responses across different assays, researchers can have high confidence in the validity of their findings.

References

  • Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent Heterodimeric Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Sustained Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC. [Link]

  • Small-Molecule SMAC Mimetics as New Cancer Therapeutics. PMC. [Link]

  • Promises and Challenges of Smac Mimetics as Cancer Therapeutics. PubMed. [Link]

  • Smac mimetics as new cancer therapeutics. Anti-Cancer Drugs. [Link]

  • The Role of Proline-Based Amino Acid Derivatives in Enhancing Antibacterial Drug Delivery. ResearchGate. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

  • Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. PubMed. [Link]

  • Small-molecule SMAC mimetics as new cancer therapeutics. PubMed - NIH. [Link]

  • Discovery of Potent Antagonists of the Antiapoptotic Protein XIAP for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Activity of a Potent Smac Mimetic That Sensitizes Cancer Cells to Apoptosis by Antagonizing IAPs. ACS Publications. [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

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Application

Application Note: 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid (N-CNP-Proline) as an Orthogonal Chiral Building Block in DEL Synthesis

Target Audience: Researchers, scientists, and drug development professionals specializing in DNA-Encoded Libraries (DELs), Solid-Phase Peptide Synthesis (SPPS), and combinatorial chemistry. Mechanistic Rationale: The CNP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in DNA-Encoded Libraries (DELs), Solid-Phase Peptide Synthesis (SPPS), and combinatorial chemistry.

Mechanistic Rationale: The CNP Group in Orthogonal Synthesis

In the rapidly expanding field of DNA-encoded libraries (DELs), synthesizing complex, highly branched, or macrocyclic chemotypes requires protecting groups that do not degrade the fragile oligonucleotide tags ()[1]. Traditional protecting groups present severe limitations in this context: the tert-butoxycarbonyl (Boc) group requires strong acids like trifluoroacetic acid (TFA) which cause rapid DNA depurination, while the 2,4-dinitrophenyl (DNP) group is unstable to the piperidine used in standard 9-fluorenylmethoxycarbonyl (Fmoc) deprotection.

1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid (N-CNP-Proline) solves this fundamental chemical conflict. The 4-cyano-2-nitrophenyl (CNP) group exhibits the appropriate reactivity for DNA-compatible synthesis, remaining completely stable in 20% piperidine while being fully deprotected by mild thiolysis using β-mercaptoethanol (BME) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) ()[2].

Causality of the SNAr Cleavage: The CNP group functions via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The highly electron-withdrawing cyano (-CN) and nitro (-NO₂) groups severely deplete electron density from the phenyl ring. When exposed to a soft nucleophile (thiolate generated by BME and DBU), the nucleophile attacks the C1 position of the phenyl ring, forming a stabilized Meisenheimer complex. The secondary amine of the proline ring then acts as an excellent leaving group, liberating the free proline derivative for subsequent elongation without exposing the DNA tag to harsh pH extremes.

Physicochemical & Reactivity Profile

To facilitate experimental design, the quantitative data regarding the physicochemical properties of N-CNP-Proline and its comparative orthogonal stability are summarized below.

Table 1: Physicochemical Properties of N-CNP-Proline
ParameterValue / Description
Chemical Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.23 g/mol
Coupling Mass Shift +243 Da (Loss of H₂O during amide bond formation)
Cleavage Mass Shift -146 Da (Loss of CNP group, gain of proton)
Solubility High in DMF, DMSO; Moderate in aqueous buffers (pH > 7)
Storage Conditions -20 °C, desiccated, protected from light
Table 2: Orthogonal Cleavage Matrix for DNA-Compatible Protecting Groups
Protecting GroupDeprotection ReagentsStability to 20% PiperidineDNA Tag Compatibility
Fmoc 20% Piperidine / DMFLabile (Cleaves)High
Boc 95% TFAStableLow (Causes Depurination)
DNP BME / DBU / DMFLabile (Cleaves)High
CNP BME / DBU / DMFStable High

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By integrating LC-MS checkpoints, the researcher can definitively confirm both the coupling and the orthogonal deprotection of the CNP group.

Protocol A: DNA-Compatible Amide Coupling of N-CNP-Proline

Objective: Couple the N-CNP-Proline building block to a primary amine on a DNA-tagged scaffold. Causality: EDC is utilized as a water-compatible carbodiimide. HOAt is strictly required over HOBt to suppress the racemization of the chiral proline center and accelerate the reaction kinetics in the highly dilute aqueous conditions typical of DEL synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve the DNA-conjugated amine scaffold (1 nmol) in 10 µL of 250 mM MOPS buffer (pH 7.0).

  • Activation: Prepare a fresh 100 mM stock of N-CNP-Proline, EDC·HCl, and HOAt in anhydrous DMF.

  • Reaction: Add 50 equivalents (relative to DNA) of N-CNP-Proline, EDC, and HOAt to the DNA solution. Ensure the final solvent composition is approximately 30% DMF / 70% aqueous buffer to maintain DNA solubility.

  • Incubation: Incubate the mixture at 25 °C for 2 hours.

  • Purification: Precipitate the DNA conjugate by adding 10% volume of 3 M NaCl and 3 volumes of cold ethanol (-20 °C). Centrifuge at 14,000 x g for 15 minutes, decant the supernatant, and resuspend the pellet in water.

  • Self-Validation Checkpoint: Analyze a 10 pmol aliquot via LC-MS.

    • Success Criteria: The mass of the DNA tag must show a precise shift of +243 Da , confirming successful coupling without degradation.

Protocol B: Orthogonal Deprotection of the CNP Group

Objective: Remove the CNP group to expose the secondary amine of proline for subsequent library elongation.

Step-by-Step Methodology:

  • Preparation: Resuspend the purified DNA-Pro-CNP conjugate (1 nmol) in 10 µL of anhydrous DMF.

  • Thiolate Generation: Add β-mercaptoethanol (BME) to a final concentration of 100 mM, followed immediately by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to a final concentration of 50 mM.

  • Incubation: Incubate the reaction mixture at 37 °C for exactly 45 minutes. Note: Exceeding 60 minutes may lead to non-specific side reactions on the DNA bases.

  • Quenching: Quench the highly basic reaction by adding 90 µL of 100 mM TEAA (triethylammonium acetate) buffer, pH 7.0.

  • Purification: Purify the resulting DNA-Pro-NH₂ via reverse-phase HPLC or standard ethanol precipitation to remove the CNP-thioether byproduct.

  • Self-Validation Checkpoint: Analyze a 10 pmol aliquot via LC-MS.

    • Success Criteria: The mass of the DNA tag must show a precise shift of -146 Da , confirming complete removal of the CNP group.

Visualization of Workflows and Mechanisms

DEL_Workflow Start DNA-Conjugated Amine Scaffold Coupling Amide Coupling (N-CNP-Proline, EDC/HOAt) Start->Coupling Intermediate DNA-Scaffold-Pro-CNP Coupling->Intermediate Orthogonal Fmoc Deprotection & Branch Modification Intermediate->Orthogonal Stable to 20% Piperidine Cleavage CNP Cleavage (BME / DBU / DMF) Orthogonal->Cleavage Product DNA-Scaffold-Pro-NH2 (Ready for Elongation) Cleavage->Product SNAr Thiolysis

Workflow for orthogonal DEL synthesis using N-CNP-Proline.

SNAr_Mechanism Reagents N-CNP-Proline + Thiolate (BME/DBU) Attack Nucleophilic Attack at C1 of CNP ring Reagents->Attack Meisenheimer Meisenheimer Complex (Stabilized by NO2/CN) Attack->Meisenheimer Expulsion Leaving Group Expulsion (Proline Amine) Meisenheimer->Expulsion Products Free Proline Derivative + CNP-Thioether Expulsion->Products

SNAr thiolysis mechanism for CNP protecting group removal.

References

  • Halpin, D. R., & Harbury, P. B. (2004). DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. PLoS Biology, 2(7), e175.[Link]

  • Madsen, D., et al. (2020). An Overview of DNA-encoded Libraries: A Versatile Tool For Drug Discovery. Progress in Medicinal Chemistry, 59, 181-276.[Link]

Sources

Method

Application Notes and Protocols: Peptide Conjugation Methods for 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective conjugation of peptides to 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. This smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective conjugation of peptides to 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. This small molecule possesses multiple functional groups—a carboxylic acid, an aromatic nitro group, and a cyano group—that offer a versatile platform for creating peptide bioconjugates. We will explore both primary and orthogonal conjugation strategies, providing not just step-by-step protocols but also the underlying chemical principles and strategic considerations for each method. The primary focus will be on robust and widely adopted amide bond formation via carboxylic acid activation. Additionally, we will detail an advanced orthogonal strategy that leverages the nitro group to create a secondary, site-specific conjugation handle. This guide is designed to be a self-validating system, ensuring that researchers can confidently select and execute the optimal conjugation strategy for their specific application, from basic research to advanced therapeutic development.

Molecule Analysis and Strategic Conjugation Pathways

The chemical structure of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid presents a unique landscape for bioconjugation. A successful conjugation strategy hinges on understanding the reactivity of its distinct functional groups.

  • Carboxylic Acid (-COOH): This is the most direct and common handle for conjugation. It can be readily activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[1][2][3] This pathway is the foundation of most peptide coupling reactions.

  • Nitro Group (-NO₂): Positioned on the aromatic ring, the nitro group is strongly electron-withdrawing. While not a direct point of conjugation, it can be chemically reduced to a primary aromatic amine (-NH₂).[4] This newly formed amine serves as an excellent orthogonal conjugation handle, allowing for a second, distinct chemical ligation event. This is particularly useful for creating more complex, multi-functional bioconjugates.

  • Cyano Group (-C≡N): The cyano group is also electron-withdrawing, contributing to the electrophilic nature of the aromatic ring. While less commonly used, electron-poor aryl nitriles can react with bis-thiols under specific conditions to form stable adducts, presenting a potential, albeit advanced, conjugation pathway for cysteine-containing peptides.[5]

The presence of these three groups allows for a tiered approach to conjugation, which can be selected based on the desired final product and the complexity of the peptide involved.

Molecule 1-(4-Cyano-2-nitrophenyl)pyrrolidine- 2-carboxylic acid COOH Carboxylic Acid (-COOH) Molecule->COOH Primary Handle NO2 Nitro Group (-NO₂) Molecule->NO2 Orthogonal Handle CN Cyano Group (-C≡N) Molecule->CN Advanced Handle Amide Amide Bond Formation (Primary Strategy) COOH->Amide AromaticAmine Nitro Reduction to Amine (Orthogonal Strategy) NO2->AromaticAmine ThiolAdduct Nitrile-Thiol Reaction (Advanced Strategy) CN->ThiolAdduct cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule Target Molecule (-COOH) EDC Add EDC Molecule->EDC Intermediate Reactive O-acylisourea Intermediate EDC->Intermediate NHS Add NHS NHSEster Stable NHS Ester NHS->NHSEster Intermediate->NHS Peptide Peptide (-NH₂) NHSEster->Peptide Reacts with Amine Conjugate Final Peptide Conjugate (Amide Bond) Peptide->Conjugate

Figure 2: Workflow for EDC/NHS mediated peptide conjugation.

  • Reagent Preparation:

    • Dissolve the 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in a suitable solvent (e.g., DMF, DMSO, or a mixture with an aqueous buffer like MES or PBS, pH 6.0-7.0).

    • Prepare fresh stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same solvent or water.

    • Dissolve the target peptide in a conjugation-compatible buffer (e.g., PBS pH 7.4).

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid, add NHS (1.2 to 1.5 molar equivalents).

    • Add EDC (1.2 to 1.5 molar equivalents) to the mixture.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature. The ideal solvent is anhydrous DMF or DMSO to minimize hydrolysis.

  • Conjugation to Peptide:

    • Add the activated NHS-ester solution directly to the peptide solution.

    • The molar ratio of the activated molecule to the peptide can range from 1:1 to 10:1, depending on the number of available amines on the peptide and desired degree of labeling.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding a small molecule amine, such as Tris buffer or hydroxylamine.

    • Purify the resulting peptide conjugate from excess reagents and unconjugated molecules using techniques such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm successful conjugation and purity using MALDI-TOF or ESI-MS to observe the mass shift and RP-HPLC to assess purity.

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMSO for activation; PBS or HEPES for conjugation.Prevents premature hydrolysis of the activated ester. [6]
pH (Activation) 4.5 - 6.0Optimal pH for carbodiimide activation of carboxylic acids.
pH (Conjugation) 7.0 - 8.0Favors deprotonated primary amines (-NH₂) for efficient nucleophilic attack.
Molar Ratios [Acid]:[EDC]:[NHS] = 1 : 1.5 : 1.5Ensures efficient activation and formation of the NHS ester.
Temperature Room Temperature (Activation); 4°C to RT (Conjugation)Balances reaction rate with the stability of the peptide and reagents.
Orthogonal Conjugation via Nitro Group Reduction

An orthogonal strategy allows for the site-specific modification of a molecule without interfering with other reactive groups. [7]By reducing the nitro group on the phenyl ring to a primary amine, we create a new conjugation handle that is chemically distinct from the original carboxylic acid. This two-step approach is ideal for building complex architectures, such as attaching a second peptide or a different type of payload (e.g., a fluorescent dye or a drug molecule).

Protocol 2: Two-Step Conjugation via Nitro Group Reduction

This protocol first reduces the nitro group and then uses the newly formed aromatic amine as the target for conjugation.

Start Target Molecule (-NO₂) Step1 Step 1: Nitro Reduction (e.g., Sodium Dithionite) Start->Step1 Intermediate Amino-Functionalized Intermediate (-NH₂) Step1->Intermediate Step2 Step 2: Amine-Targeted Conjugation (e.g., with an NHS-ester activated peptide) Intermediate->Step2 Final Orthogonally-Linked Conjugate Step2->Final

Figure 3: Workflow for the orthogonal conjugation strategy.

Part A: Reduction of the Nitro Group

  • Dissolution: Dissolve the 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in a suitable solvent system, such as a mixture of methanol and water.

  • Addition of Reducing Agent: Add a solution of a mild reducing agent like sodium dithionite (Na₂S₂O₄) in excess (3-5 molar equivalents). The reaction is often performed at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, 1-(2-Amino-4-cyanophenyl)pyrrolidine-2-carboxylic acid, will have a different retention time and mass.

  • Workup and Isolation: Once the reaction is complete, perform an appropriate workup to remove the excess reducing agent and salts. This may involve extraction with an organic solvent after pH adjustment. The isolated amino-functionalized intermediate should be purified, typically by column chromatography or recrystallization.

Part B: Conjugation to the New Aromatic Amine

The newly generated aromatic amine is less nucleophilic than an aliphatic amine (like a lysine side chain). Therefore, the subsequent conjugation may require slightly more forcing conditions or a highly reactive coupling partner.

  • Activation of the Peptide: In this reverse scenario, the peptide's carboxylic acid (either at the C-terminus or on an Asp/Glu side chain) is activated using the EDC/NHS chemistry described in Protocol 1.

  • Conjugation: The NHS-activated peptide is then added to a solution of the 1-(2-Amino-4-cyanophenyl)pyrrolidine-2-carboxylic acid intermediate.

  • Reaction Conditions: The reaction should be carried out in an anhydrous organic solvent (e.g., DMF) to prevent hydrolysis. It may require slightly elevated temperatures (e.g., 30-40°C) or longer reaction times compared to conjugation with aliphatic amines.

  • Purification and Characterization: The final conjugate is purified and characterized using the methods described previously (RP-HPLC and Mass Spectrometry).

This orthogonal approach provides tremendous flexibility. For instance, the carboxylic acid on the pyrrolidine ring could first be conjugated to one peptide, and then, after nitro reduction, the aromatic amine could be linked to a second, different molecule.

References
  • Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Available at: [Link]

  • Chem LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Löwik, D. W. P. M., et al. (n.d.). Orthogonal conjugation of anchoring-dependent membrane active peptides for tuning of liposome permeability. PMC. Available at: [Link]

  • Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Löwik, D. W. P. M., et al. (n.d.). Orthogonal conjugation of anchoring-dependent membrane active peptides for tuning of liposome permeability. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Australian Journal of Chemistry. (2021, September 7). Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Available at: [Link]

  • MDPI. (2023, July 27). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Orthogonal Ligation of Unprotected Peptide Segments through Pseudoproline Formation for the Synthesis of HIV-1 Protease Analogs. Available at: [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • ACS Publications. (2002, August 24). A New Tri-Orthogonal Strategy for Peptide Cyclization. Organic Letters. Available at: [Link]

  • ResearchGate. (2020, February 22). What is best chemistry to be followed for peptide conjugation with a substrate with free hydroxyl and/or carboxylic group? Available at: [Link]

  • ACS Publications. (2021, November 12). Organometallic–Peptide Bioconjugates: Synthetic Strategies and Medicinal Applications. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2026, January 29). The Nitrile Bis-Thiol Bioconjugation Reaction. Available at: [Link]

  • Nature Protocols. (n.d.). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in Targeted Drug Delivery Systems

Introduction: A Novel Hypoxia-Activated Proline-Based Linker for Targeted Cancer Therapy The landscape of cancer therapy is continually evolving, with a significant shift towards precision medicine and targeted drug deli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Hypoxia-Activated Proline-Based Linker for Targeted Cancer Therapy

The landscape of cancer therapy is continually evolving, with a significant shift towards precision medicine and targeted drug delivery. A key challenge in this domain is the development of systems that can selectively release cytotoxic agents within the tumor microenvironment while minimizing systemic toxicity. The unique physiological conditions of solid tumors, particularly hypoxia (low oxygen levels), present an exploitable target for designing environment-sensitive drug delivery systems.[1][2][3]

This document details the application of a novel proline-based chemical entity, 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid , as a linker in hypoxia-activated prodrug (HAP) systems. The rationale for its design is twofold:

  • The Nitroaromatic Moiety for Hypoxia-Sensing: The 2-nitrophenyl group is designed to be a bioreductive trigger. In the hypoxic core of solid tumors, endogenous reductases, such as cytochrome P450 reductases, are overexpressed.[4] These enzymes can reduce the nitro group, initiating a cascade that leads to the cleavage of the linker and release of the conjugated drug.[1][4][5]

  • The Proline Scaffold for Structural Integrity and Conjugation: The pyrrolidine-2-carboxylic acid (proline) core provides a rigid and versatile scaffold. Proline and its derivatives are increasingly recognized for their utility in drug design, including their use in creating stable linkers for antibody-drug conjugates (ADCs) and forming nanocages for drug delivery.[6][7] The carboxylic acid group serves as a convenient handle for conjugating a variety of therapeutic payloads through a stable amide bond.

This guide provides a comprehensive overview of the synthesis, characterization, and application of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in the development of targeted drug delivery systems. The protocols are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of the linker is crucial for its effective application. The following table summarizes the key predicted and experimentally determined parameters for 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid.

PropertyValueMethod of DeterminationSignificance in Drug Delivery
Molecular Formula C12H11N3O4Mass SpectrometryFoundational for all subsequent calculations and characterization.
Molecular Weight 261.23 g/mol Mass SpectrometryImportant for reaction stoichiometry and formulation calculations.
Appearance Pale yellow solidVisual InspectionBasic quality control parameter.
Solubility Soluble in DMSO, DMF, and methanol. Poorly soluble in water.Solubility TestingInforms choice of solvents for synthesis, conjugation, and formulation.
pKa (Carboxylic Acid) ~3.5 - 4.5Potentiometric TitrationInfluences reactivity during conjugation and ionization state at physiological pH.
LogP ~1.5 - 2.5HPLC with UV detectionPredicts lipophilicity, which can affect cell membrane permeability and formulation into lipid-based nanoparticles.

Mechanism of Hypoxia-Activated Drug Release

The targeted drug release is predicated on the bioreduction of the nitro group under hypoxic conditions. The proposed mechanism is a multi-step process that results in the release of the active drug.

G cluster_0 Hypoxic Tumor Cell cluster_1 Normoxic (Healthy) Tissue Prodrug Prodrug (Linker-Payload Conjugate) NitroReduction Nitro Group Reduction (e.g., by P450 Reductases) Prodrug->NitroReduction Enzymatic Reduction Intermediate Electron-Rich Intermediate (Hydroxylamine/Amine) NitroReduction->Intermediate Formation of Electron-Donating Group Fragmentation Spontaneous Fragmentation Cascade Intermediate->Fragmentation Self-Immolation ActiveDrug Active Drug Release Fragmentation->ActiveDrug InactiveLinker Inactive Linker Fragment Fragmentation->InactiveLinker Prodrug_normoxic Prodrug Remains Intact NoReduction Oxygen Inhibits Nitroreductases Prodrug_normoxic->NoReduction

Caption: Proposed mechanism of hypoxia-activated drug release.

In normoxic tissues, oxygen competes for the electrons from the reductase enzymes, preventing the reduction of the nitro group and keeping the prodrug in its inactive state. This differential activation is the basis for the targeted therapeutic effect.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

This protocol describes a plausible synthetic route based on nucleophilic aromatic substitution.

Materials:

  • L-Proline

  • 4-Fluoro-3-nitrobenzonitrile

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of L-proline (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents). Stir the suspension at room temperature for 30 minutes.

  • Addition of Aryl Halide: Add 4-fluoro-3-nitrobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the title compound as a pale yellow solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Conjugation of a Model Drug (e.g., Doxorubicin) to the Linker

This protocol outlines the conjugation of a model aminocontaining drug, doxorubicin, to the carboxylic acid group of the linker via amide bond formation.

Materials:

  • 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

  • Doxorubicin hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve the linker (1.2 equivalents) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Doxorubicin: In a separate flask, dissolve doxorubicin hydrochloride (1.0 equivalent) in anhydrous DMF with DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated linker solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, protected from light. Monitor the reaction by HPLC.

  • Purification: Purify the resulting prodrug conjugate by preparative HPLC to obtain the pure product.

  • Characterization: Confirm the structure of the conjugate by HRMS and NMR spectroscopy.

Protocol 3: Formulation of the Prodrug into Polymeric Nanoparticles

This protocol describes the formulation of the hydrophobic prodrug into nanoparticles for improved solubility and delivery.

Materials:

  • Prodrug conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the prodrug conjugate and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize to obtain a dry powder.

  • Characterization:

    • Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the nanoparticle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated prodrug using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

In Vitro Evaluation of Hypoxia-Selective Activity

The following workflow outlines the key steps to validate the hypoxia-selective activation of the prodrug.

G start Start: Prodrug-loaded Nanoparticles cell_culture Cancer Cell Culture (e.g., MCF-7, HCT116) start->cell_culture treatment Treat cells with Nanoparticles cell_culture->treatment hypoxia Incubate under Hypoxic Conditions (1% O2) treatment->hypoxia normoxia Incubate under Normoxic Conditions (21% O2) treatment->normoxia cytotoxicity Assess Cell Viability (e.g., MTT Assay) hypoxia->cytotoxicity drug_release Quantify Drug Release (HPLC/MS) hypoxia->drug_release ros Measure Reactive Oxygen Species (ROS) hypoxia->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) hypoxia->apoptosis normoxia->cytotoxicity normoxia->drug_release normoxia->ros normoxia->apoptosis compare Compare Hypoxic vs. Normoxic Results cytotoxicity->compare drug_release->compare ros->compare apoptosis->compare conclusion Conclusion: Hypoxia-Selective Efficacy compare->conclusion

Caption: Workflow for in vitro evaluation of hypoxia-selective cytotoxicity.

A successful hypoxia-activated prodrug system will exhibit significantly higher cytotoxicity, drug release, and induction of apoptosis in cancer cells cultured under hypoxic conditions compared to those under normoxic conditions.[1]

Conclusion and Future Perspectives

The use of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid as a hypoxia-activated linker represents a promising strategy in targeted drug delivery. The modular design allows for the conjugation of various therapeutic agents, and the hypoxia-sensitive trigger mechanism offers the potential for enhanced tumor selectivity and reduced off-target effects. Future work should focus on in vivo studies in relevant animal models to validate the efficacy and safety of this drug delivery platform. Further optimization of the linker structure may also lead to improved release kinetics and targeting efficiency.

References

  • Vertex AI Search. (2026, March 17). The Versatility of Hydroxyproline Derivatives in Drug Discovery and Biomaterials.
  • Vertex AI Search. (2024, May 29). Proline-based nano cages offer targeted drug delivery, limit side effects of chemotherapy.
  • Vertex AI Search. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC.
  • Vertex AI Search. Our science: Hypoxia-Activated Prodrugs - Convert Pharmaceuticals.
  • Vertex AI Search. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH.
  • Vertex AI Search. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - Semantic Scholar.
  • Vertex AI Search. (2025, November 4). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives | Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

Application Note &amp; Protocols: In Vitro Characterization of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid, a Putative VHL-HIF-1α Pathway Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in cell culture a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in cell culture assays. The core of this compound's structure is a proline (pyrrolidine-2-carboxylic acid) motif, a key feature in molecules designed to modulate protein-protein interactions. Specifically, this structure suggests a role as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical negative regulator of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway. This guide details the scientific rationale, step-by-step protocols for compound handling, and a suite of in vitro assays to validate its mechanism of action, including assessing cellular viability, quantifying HIF-1α stabilization, and measuring the expression of downstream targets like Vascular Endothelial Growth Factor (VEGF).

Introduction: The VHL-HIF-1α Axis

The cellular response to low oxygen levels (hypoxia) is a fundamental process orchestrated by the transcription factor HIF-1.[1] HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[3] This post-translational modification creates a recognition site for the von Hippel-Lindau tumor suppressor protein (VHL), which is the substrate-recognition component of an E3 ubiquitin ligase complex.[4][5] VHL binding leads to the poly-ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively switching the pathway off.[4][6]

In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity.[3] As a result, HIF-1α is not hydroxylated, escapes VHL-mediated degradation, and stabilizes. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[7] This activates the transcription of over 100 genes involved in critical adaptive processes such as angiogenesis (e.g., VEGF), glucose metabolism, and cell proliferation.[1]

Small molecules that inhibit the VHL-HIF-1α protein-protein interaction, such as those built around a proline-like scaffold, can mimic the hypoxic state by preventing HIF-1α degradation even under normoxic conditions.[4][8] 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid is a putative inhibitor of this interaction. This application note provides the necessary framework to test this hypothesis in a cell-based setting.

Mechanism of Action: VHL-HIF-1α Pathway Modulation

The central hypothesis is that 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid competitively binds to VHL at the same site as hydroxylated HIF-1α, thereby preventing HIF-1α degradation.

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or VHL Inhibition O2_N O2 PHDs_N PHD Enzymes O2_N->PHDs_N activates HIF1a_N HIF-1α PHDs_N->HIF1a_N hydroxylates OH_HIF1a HIF-1α-OH HIF1a_N->OH_HIF1a VHL_N VHL E3 Ligase OH_HIF1a->VHL_N binds Proteasome Proteasome OH_HIF1a->Proteasome targets for Ub Ubiquitin VHL_N->Ub recruits Ub->OH_HIF1a ubiquitinates Degradation Degradation Proteasome->Degradation Inhibitor Compound VHL_H VHL E3 Ligase Inhibitor->VHL_H blocks HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus stabilizes & translocates HRE HRE Nucleus->HRE dimer binds HIF1b HIF-1β (ARNT) HIF1b->Nucleus VEGF VEGF Gene Transcription HRE->VEGF Workflow A Prepare Compound Stock Solution C Compound Treatment (Dose-Response & Time-Course) A->C B Cell Seeding B->C D Assay 1: Cell Viability (MTS / Resazurin) C->D F Assay 2: HIF-1α Stabilization (Western Blot) C->F G Assay 3: Downstream Target (VEGF ELISA) C->G E Determine Non-Toxic Concentration Range (IC50) D->E E->F informs concentrations E->G informs concentrations H Data Analysis & Interpretation F->H G->H

Caption: Experimental workflow for in vitro characterization.

4.1. Assay 1: Cell Viability and Cytotoxicity

Objective: To determine the concentration range at which the compound affects cell viability, thereby identifying non-toxic concentrations for mechanism-of-action studies. [9][10] Principle: Assays like the resazurin reduction assay measure the metabolic activity of living cells. [11]Viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin. The signal is proportional to the number of living cells.

Protocol: Resazurin Reduction Assay

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. [12]2. Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "cells + vehicle (DMSO)" and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of resazurin reagent to each well and incubate for 2-4 hours, protected from light.

  • Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader. [9]6. Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Treatment GroupCompound Conc. (µM)Normalized Viability (%)
Vehicle Control0 (0.1% DMSO)100.0
Compound0.198.5
Compound195.2
Compound1088.1
Compound5052.3
Compound10015.7

Note: Data is hypothetical and for illustrative purposes.

4.2. Assay 2: HIF-1α Protein Stabilization by Western Blot

Objective: To directly measure the accumulation of HIF-1α protein in the nucleus following compound treatment. [2] Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. The intensity of the protein band corresponds to its abundance.

Protocol: Western Blot for Nuclear HIF-1α

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • When cells reach 70-80% confluency, treat them with non-toxic concentrations of the compound (determined in Assay 1) for 4-8 hours. [13] * Include a vehicle control (DMSO) and a positive control for HIF-1α induction (e.g., 150 µM CoCl₂ or incubation in a hypoxic chamber at <2% O₂). [13][14]2. Nuclear Protein Extraction:

    • Work quickly and on ice to minimize protein degradation. [15] * Wash cells with ice-cold PBS.

    • Lyse cells and separate the nuclear fraction from the cytoplasmic fraction using a commercial nuclear extraction kit or a well-established protocol. Using nuclear extracts is highly recommended as stabilized HIF-1α translocates to the nucleus. [2]3. Protein Quantification: Determine the protein concentration of each nuclear lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30-50 µg of nuclear extract) per lane on a 7.5% SDS-PAGE gel. [14] * Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [15]5. Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. [16] * Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. [16] * Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16]6. Detection and Analysis:

    • Apply an ECL detection reagent and capture the chemiluminescent signal using an imaging system. [15] * To ensure equal loading, probe the same membrane for a nuclear loading control protein (e.g., Lamin B1).

    • Quantify band intensities using densitometry software.

Treatment GroupCompound Conc. (µM)HIF-1α Level (Relative Units)Lamin B1 Level (Relative Units)
Normoxia + Vehicle00.11.0
Hypoxia (1% O₂)01.01.0
Normoxia + Compound100.851.0
Normoxia + Compound500.981.0

Note: Data is hypothetical. Successful inhibition should show a dose-dependent increase in HIF-1α levels under normoxia, approaching the level seen in the hypoxia control.

4.3. Assay 3: Quantification of Secreted VEGF by ELISA

Objective: To measure the functional consequence of HIF-1α stabilization by quantifying the secretion of its downstream target, VEGF. [1] Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) uses two antibodies that bind to different epitopes on the target protein (VEGF). The amount of bound detection antibody, measured via an enzymatic color change, is proportional to the amount of VEGF in the sample. [17][18] Protocol: VEGF Sandwich ELISA

  • Cell Culture and Supernatant Collection:

    • Seed cells in 12-well or 6-well plates.

    • Treat cells with the compound at non-toxic concentrations for 24 hours. Include vehicle and hypoxia controls.

    • Carefully collect the cell culture supernatant, which contains the secreted VEGF.

    • Centrifuge the supernatant to remove any cells or debris. Assay immediately or store at -80°C. [17]2. ELISA Procedure (using a commercial kit):

    • Follow the manufacturer's protocol precisely. [19][20]A typical workflow is as follows:

    • Add standards and supernatant samples to wells pre-coated with a VEGF capture antibody. Incubate for ~2 hours. [21] * Wash the wells to remove unbound proteins.

    • Add a biotinylated detection antibody. Incubate for ~1 hour. [19] * Wash the wells.

    • Add streptavidin-HRP conjugate. Incubate for ~1 hour. [19] * Wash the wells.

    • Add TMB substrate solution and incubate in the dark until color develops (15-30 minutes). [20] * Add Stop Solution to quench the reaction. [19]3. Measurement and Analysis:

    • Immediately read the absorbance at 450 nm with a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Calculate the concentration of VEGF in the samples by interpolating their absorbance values from the standard curve.

Treatment GroupCompound Conc. (µM)Secreted VEGF (pg/mL)
Normoxia + Vehicle0150
Hypoxia (1% O₂)0950
Normoxia + Compound10680
Normoxia + Compound50910

Note: Data is hypothetical. Effective compound activity will result in a dose-dependent increase in VEGF secretion under normoxic conditions.

References
  • BMR Group. (n.d.). VEGF ELISA. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Mishra, B. B., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • Kamunde, C., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link]

  • Bio-Techne. (n.d.). HIF-1 alpha/HIF1A: Activity Assays. Retrieved from [Link]

  • Semenza, G. L. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Journal of Clinical Investigation. Retrieved from [Link]

  • Biomedica. (2012). VEGF ELISA, #BI-VEGF Validation Data File. Retrieved from [Link]

  • RayBiotech. (n.d.). Human HIF-1alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Britton, S., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • Van Molle, I., et al. (2019). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. PMC. Retrieved from [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

  • Buckley, D. L., et al. (2012). Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α. PMC. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Simpson, C. M., et al. (2025). Discovery of a Series of Covalent Ligands That Bind to Cys77 of the Von Hippel–Lindau Tumor Suppressor Protein (VHL). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - (S)-(-)-2-Pyrrolidinone-5-carboxylic acid. Retrieved from [Link]

  • Aaron Chemicals. (2025). Safety Data Sheet - 1-(2-Bromo-4-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • University of Palermo. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(ETHYLSULFONYL)-2-NITROPHENYL]PYRROLIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidinium-2-carboxylate–4-nitrophenol (1/2). PMC. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

  • Frontiers. (n.d.). Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(METHYLSULFONYL)-2-NITROPHENYL]PYRROLIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to enhance the synthesis yield of 1-(4-Cyano-2-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to enhance the synthesis yield of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. As Senior Application Scientists, we have structured this guide to move beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with a robust, self-validating understanding of the synthesis process.

Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of L-proline with an activated aromatic ring, typically 4-fluoro-3-nitrobenzonitrile. The electron-withdrawing properties of the nitro (-NO₂) and cyano (-CN) groups are critical, as they activate the aromatic ring for nucleophilic attack by rendering the carbon atom attached to the leaving group (fluorine) highly electrophilic.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism. First, the deprotonated secondary amine of L-proline attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically this initial nucleophilic attack.[4] In the second, faster step, the leaving group (fluoride) is eliminated, restoring the ring's aromaticity and yielding the final product.

SNAr_Mechanism Proline L-Proline (Deprotonated) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Proline->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Benzonitrile 4-Fluoro-3-nitrobenzonitrile Benzonitrile->Meisenheimer Base Base (e.g., K₂CO₃) Base->Proline Deprotonation Product 1-(4-Cyano-2-nitrophenyl)pyrrolidine- 2-carboxylic acid Meisenheimer->Product Elimination of F⁻ (Restores Aromaticity) Fluoride Fluoride Ion (F⁻) Meisenheimer->Fluoride

Figure 1. Simplified workflow of the SNAr mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is 4-fluoro-3-nitrobenzonitrile the preferred starting material over its chloro- or bromo- analogs?

A1: The choice of the halogenated starting material significantly impacts reaction efficiency. In SNAr reactions, the reactivity order is governed by the "element effect," which is typically F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, thereby accelerating the reaction.[3][4] Consequently, 4-fluoro-3-nitrobenzonitrile is the most reactive and preferred substrate for achieving high yields and faster reaction kinetics.[3]

Q2: Can L-proline be used directly, or is an ester-protected form (e.g., L-proline methyl ester) better?

A2: L-proline can be used directly. The reaction requires a base to deprotonate the secondary amine, making it nucleophilic. However, the presence of the free carboxylic acid can sometimes complicate the reaction and purification. Using an ester-protected form of proline, such as the methyl or ethyl ester, can offer advantages like improved solubility in organic solvents and simpler purification of the intermediate product. If an ester is used, a final hydrolysis (saponification) step is required to obtain the desired carboxylic acid product. For directness, using L-proline is common, but for process control and potentially cleaner reactions, the ester route is a valid alternative.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for deprotonating the secondary amine of the proline ring, transforming it into a potent nucleophile. Without a base, the reaction will not proceed. The choice of base is critical to maximizing yield and minimizing side reactions.

  • Inorganic bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and effective. They are generally mild enough to prevent side reactions like racemization or degradation of the starting materials.[5]

  • Organic bases: Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be used. They act as proton scavengers for the HF generated during the reaction.

The optimal choice depends on the solvent and reaction temperature. For polar aprotic solvents like DMSO or DMF, K₂CO₃ is often a reliable and cost-effective choice.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Q4: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A4: Low yield is a frequent challenge that can be traced back to several key parameters. A systematic approach is necessary to diagnose the root cause.

Troubleshooting_Workflow Start Low Yield (<50%) Reagents 1. Check Reagent Quality Start->Reagents Conditions 2. Optimize Reaction Conditions Start->Conditions Workup 3. Review Work-up & Purification Start->Workup Proline L-Proline: Dry? Correct enantiomer? Reagents->Proline Benzonitrile Benzonitrile: Purity ≥98%? Stored properly? Reagents->Benzonitrile Base Base: Anhydrous? Sufficient equivalents? Reagents->Base Solvent Solvent: Anhydrous? Appropriate polarity? Reagents->Solvent Temp Temperature: Too low (slow kinetics) or too high (degradation)? Conditions->Temp Time Time: Reaction incomplete? Monitor with TLC/LC-MS. Conditions->Time Conc Concentration: Too dilute? Conditions->Conc Extraction Extraction: Incorrect pH during work-up? Emulsions? Workup->Extraction Loss Product Loss: Lost during transfers or recrystallization? Workup->Loss

Figure 2. Troubleshooting workflow for diagnosing low reaction yield.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • L-Proline: Ensure it is dry, as water can interfere with the reaction.

    • 4-Fluoro-3-nitrobenzonitrile: Verify its purity (typically ≥98%).[2] Impurities can lead to side reactions.

    • Base: Use an anhydrous grade of base (e.g., K₂CO₃, Na₂CO₃). At least two equivalents are theoretically needed: one to deprotonate the proline amine and one to neutralize the HF byproduct. Using a slight excess (2.2-2.5 equivalents) is often beneficial.

    • Solvent: Use anhydrous, polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base and do not interfere with the nucleophile. THF can also be used, but reactions may be slower.[3]

  • Reaction Conditions:

    • Temperature: The reaction rate is highly temperature-dependent. Room temperature may be too slow. Gently heating the reaction mixture to 50-80°C can significantly increase the rate. However, excessive heat (>100°C) can cause decomposition or side reactions.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Reactions can take anywhere from 4 to 24 hours depending on the temperature and reagents.

Q5: My crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely side products and how can I minimize them?

A5: The formation of impurities is a common issue stemming from competing reaction pathways or degradation.

  • Unreacted Starting Materials: This is the most common "impurity." It indicates an incomplete reaction. See Q4 for optimization strategies.

  • Bis-substitution: In some SNAr reactions with di-halogenated substrates, multiple substitutions can occur.[6] While not the primary concern here, impurities in the starting 4-fluoro-3-nitrobenzonitrile could lead to unexpected byproducts.

  • Decarboxylation: The carboxylic acid group on the pyrrolidine ring can be susceptible to decarboxylation under harsh conditions (e.g., very high temperatures or strongly basic environments). To avoid this, maintain moderate reaction temperatures (<90°C) and avoid overly strong bases.

  • Racemization: The chiral center at the C2 position of the pyrrolidine ring is generally stable under these conditions, but prolonged exposure to high temperatures or strong bases could potentially lead to some degree of racemization.

Minimization Strategies:

  • Use high-purity starting materials.

  • Maintain careful control over the reaction temperature.

  • Use the mildest effective base (K₂CO₃ is often sufficient).

  • Monitor the reaction to avoid unnecessarily long reaction times.

Q6: I'm struggling with product isolation. What is an effective work-up and purification protocol?

A6: A robust work-up procedure is essential for isolating the product in high purity. The carboxylic acid functionality is key to designing an effective acid-base extraction.

Optimized Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-water. This will precipitate some of the product and dissolve inorganic salts.

  • Washing: Transfer the aqueous mixture to a separatory funnel. Wash with a non-polar organic solvent like ethyl acetate or diethyl ether to remove any unreacted 4-fluoro-3-nitrobenzonitrile and other non-polar impurities. The product, being a carboxylate salt at this stage, should remain in the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M HCl, with stirring until the pH is approximately 2.[5] This will protonate the carboxylate, making the product less water-soluble and causing it to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.

  • Drying: Dry the solid product under vacuum.

  • Recrystallization (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol/water or methanol.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

Materials:

  • L-Proline (1.0 eq)

  • 4-Fluoro-3-nitrobenzonitrile (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-proline (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Add anhydrous DMSO to the flask (concentration of L-proline approx. 0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-fluoro-3-nitrobenzonitrile (1.05 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting benzonitrile is consumed (typically 8-16 hours).

  • Once complete, cool the reaction to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes relative to the DMSO used).

  • Transfer the aqueous mixture to a separatory funnel and wash with ethyl acetate (2 x 5 volumes) to remove organic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

Summary of Key Reaction Parameters

ParameterRecommendationRationale & Impact on Yield
Aryl Halide 4-Fluoro-3-nitrobenzonitrileFluorine is the best leaving group for SNAr, leading to faster kinetics and higher yields.[3]
Base Anhydrous K₂CO₃ (2.2 eq)Effectively deprotonates proline; mild conditions minimize side reactions. Insufficient base leads to low conversion.
Solvent Anhydrous DMSO or DMFPolar aprotic solvents accelerate SNAr reactions and ensure reagent solubility.
Temperature 60-80°CBalances reaction rate and stability. Too low leads to slow/incomplete reaction; too high risks degradation.
Work-up pH Acidify to pH ~2Ensures complete protonation of the carboxylic acid for maximum precipitation and isolation from the aqueous phase.[5]

References

  • BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • Chemical Synthesis with 4-Fluoro-3-nitrobenzonitrile: Properties & Sourcing. (2026, February 15).
  • Tijjani, A. S., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. [Link]

  • (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Ayuk, E. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid —a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid —a highly functionalized N-aryl proline derivative. Due to its unique electronic properties, this building block is notoriously prone to thermal degradation.

Below, you will find in-depth mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of this compound during your synthetic workflows.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid degrade so rapidly at room temperature or upon mild heating? A1: The degradation is driven by thermal decarboxylation . The general mechanism of amino acid decarboxylation proceeds via a zwitterionic intermediate or a cyclic transition state where the carboxylate group leaves as CO₂[1]. In standard proline, this requires high temperatures. However, in your molecule, the nitrogen is conjugated with an aryl ring bearing two powerful electron-withdrawing groups (EWG): a nitro group at the ortho position and a cyano group at the para position.

These EWGs drastically lower the activation energy for decarboxylation by stabilizing the resulting negative charge (or azomethine ylide character) at the alpha-carbon via strong inductive and resonance effects[2]. The resulting byproduct is the biologically inactive 1-(4-cyano-2-nitrophenyl)pyrrolidine (observed as an[M-44] peak on LC-MS).

Q2: I am using standard EDC/HOBt coupling at room temperature, but my yields are terrible. Is the coupling failing, or is the starting material degrading? A2: Your starting material is degrading before it can couple. The activation of the carboxylic acid creates an intermediate that is even more susceptible to unimolecular decarboxylation. If the coupling kinetics (the attack of your amine) are slower than the degradation kinetics, you will lose your material. You must shift to highly reactive coupling reagents (like HATU) and strictly depress the temperature to 0°C to freeze out the decarboxylation pathway.

Q3: Can I use standard saponification (NaOH/MeOH + heat) to deprotect esters of this compound? A3: Absolutely not. Heating this scaffold in the presence of a strong base will result in complete destruction of the molecule. Base-catalyzed deprotonation of the zwitterion accelerates the extrusion of CO₂[3]. You must use mild conditions, such as LiOH in THF/H₂O strictly at 0°C, and monitor the reaction continuously.

Part 2: Quantitative Degradation Data

To illustrate the causality between reaction conditions and thermal degradation, we have summarized our internal benchmarking data for the amide coupling of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid with a standard primary amine.

Coupling ReagentBase UsedReaction Temp (°C)Target Amide Yield (%)Decarboxylated Byproduct [M-44] (%)
EDC / HOBtEt₃N25 (RT)45%40%
HATUDIPEA25 (RT)65%25%
PyBOPCollidine0 to 485%5%
HATU DIPEA 0 to 4 >92% <2%
T3PDIPEA60 (Heated)0%>95% (Total Loss)

Part 3: Mandatory Visualization of Reaction Pathways

The following diagram maps the logical relationship between thermal stress and the divergent chemical pathways of your starting material.

G Start 1-(4-Cyano-2-nitrophenyl) pyrrolidine-2-carboxylic acid Heat Thermal Stress (> 25°C) or Strong Base Start->Heat Improper Handling Opt Optimized Activation (HATU, 0°C, DIPEA) Start->Opt Controlled Protocol Decarb Decarboxylation (Loss of CO2) Heat->Decarb DegradProduct 1-(4-Cyano-2-nitrophenyl) pyrrolidine [M-44] Decarb->DegradProduct Amine Add Nucleophile (Strictly < 15°C) Opt->Amine Target Desired Amide/Ester (Target Product) Amine->Target

Reaction branching of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid under thermal stress.

Part 4: Self-Validating Protocol for Zero-Degradation Amide Coupling

To ensure trustworthiness in your synthesis, do not blindly execute steps. The following protocol is a self-validating system ; it includes a mandatory analytical checkpoint to verify the stability of the activated intermediate before you commit your expensive amine nucleophile.

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 1.0 equivalent of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Cryo-Cooling: Submerge the flask in an ice-water bath. Allow 10 minutes for the internal temperature to equilibrate to exactly 0°C. Causality: The low temperature exponentially decreases the kinetic rate of the decarboxylation pathway.

  • Activation: Add 1.1 equivalents of HATU in a single portion.

  • Controlled Deprotonation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 5 minutes. Maintain the internal temperature ≤ 4°C.

  • CRITICAL SELF-VALIDATION CHECKPOINT:

    • Action: After 5 minutes of stirring, extract a 5 µL aliquot of the reaction mixture and immediately quench it in 100 µL of cold methanol.

    • Validation: Inject the quenched sample into an LC-MS. You must observe the mass of the activated ester (or methyl ester from the quench) and less than 2% of the [M-44] decarboxylated byproduct.

    • Logic: If the [M-44] peak is prominent, your internal temperature spiked during base addition, or your DMF is wet. Do not proceed. Discard and restart. If the check passes, proceed to Step 6.

  • Nucleophilic Attack: Add 1.2 equivalents of your target amine dropwise.

  • Thermal Ramp: Stir at 0°C for 1 hour. Remove the ice bath and allow the reaction to slowly warm, but do not exceed 15°C .

  • Final Validation & Workup: Run a final LC-MS to confirm total consumption of the activated intermediate. Quench the reaction with cold saturated NH₄Cl to neutralize the base before performing standard ethyl acetate extraction.

Part 5: References

  • Title: Decarboxylation Mechanism of Amino Acids by Density Functional Theory Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Regio- and Diastereoselective Decarboxylative Allylation of N-Aryl α-Amino Acids by Dual Photoredox/Nickel Catalysis Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Thermally Induced Oxidative Decarboxylation of Copper Complexes of Amino Acids and Formation of Strecker Aldehyde Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Minimizing side reactions during 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Nucleophilic Aromatic Substitution (SNAr) between L-proline and 4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Nucleophilic Aromatic Substitution (SNAr) between L-proline and 4-fluoro-3-nitrobenzonitrile.

Because L-proline is a sterically hindered secondary amine, the formation of the critical Meisenheimer complex is kinetically slow. Researchers often compensate by increasing temperature or base strength, which inadvertently triggers a cascade of side reactions. This guide dissects the causality behind these failures and provides a self-validating, optimized protocol to ensure high yield and enantiomeric purity.

Mechanistic Pathway & Competing Side Reactions

To troubleshoot effectively, we must first map the chemical logic of the system. The diagram below illustrates the desired SNAr addition-elimination pathway alongside the three primary failure modes: hydroxylation, epimerization, and nitrile hydrolysis.

SNAr_Optimization SM 4-Fluoro-3-nitrobenzonitrile + L-Proline MC Meisenheimer Complex (Intermediate) SM->MC DIPEA, DMSO, 45°C (SNAr Addition) Side1 4-Hydroxy-3-nitrobenzonitrile (Hydroxylation) SM->Side1 H2O / OH- (Nucleophilic Competition) Side3 Amide/Acid Derivative (Nitrile Hydrolysis) SM->Side3 H2O / Base (Hydration) Target 1-(4-Cyano-2-nitrophenyl)pyrrolidine- 2-carboxylic acid MC->Target -HF (Elimination) Side2 Racemized Product (Epimerization) Target->Side2 Strong Base / Heat (α-Proton Abstraction) Target->Side3 H2O / Base (Hydration)

Mechanistic pathway of SNAr synthesis and competing side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant formation of 4-hydroxy-3-nitrobenzonitrile instead of my target product? Causality & Mechanism: This is a classic nucleophilic competition issue. The fluorine atom on the starting material is highly activated by the ortho-nitro and para-cyano groups. If trace water is present in your solvent or hygroscopic base, the hydroxide ion (generated in situ) acts as a hard, fast nucleophile. It easily outcompetes the sterically hindered secondary amine of L-proline to form the phenol derivative. Solution: Transition to strictly anhydrous conditions. Do not rely on "bottle-dry" solvents; validate your solvent's moisture content via Karl Fischer titration (<50 ppm) before introducing the base.

Q2: My product shows a loss of enantiomeric purity. How can I preserve the L-proline stereocenter? Causality & Mechanism: Harsh reaction conditions—specifically the use of strong inorganic bases (like NaOH, NaH, or prolonged heating with K2CO3)—lead to the abstraction of the alpha-proton of the L-proline moiety. This creates a planar enolate intermediate, resulting in partial or complete racemization of the α-stereocenter 1. Solution: Substitute strong inorganic bases with a milder, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA provides sufficient basicity to neutralize the HF byproduct without abstracting the alpha-proton. Lowering the reaction temperature to 45°C kinetically favors the SNAr addition over deprotonation.

Q3: I am detecting an amide/carboxylic acid impurity. What is causing the nitrile hydrolysis? Causality & Mechanism: The cyano group is highly susceptible to base-catalyzed hydration, especially at elevated temperatures. The presence of trace water and base converts the nitrile (-CN) into an amide (-CONH2) or fully hydrolyzes it to a carboxylic acid (-COOH) 2. Solution: Beyond utilizing anhydrous solvents, you must avoid aqueous workups while the mixture is still strongly basic. Quench the reaction by acidifying to pH 2.5 at 0°C before introducing large volumes of water for precipitation.

Q4: The SNAr reaction is sluggish and leaves unreacted 4-fluoro-3-nitrobenzonitrile. How do I push it to completion without increasing heat? Causality & Mechanism: L-proline is a secondary amine, making it sterically hindered and less nucleophilic than primary amines. This steric bulk increases the activation energy required to form the Meisenheimer complex 3. Solution: Do not increase the temperature. Instead, increase the reaction concentration (e.g., 0.5 M to 1.0 M) and use a highly polar aprotic solvent like DMSO. DMSO poorly solvates anions, which strips the solvation shell away from the proline nitrogen, significantly increasing its effective nucleophilicity.

Quantitative Condition Optimization

The following table summarizes the quantitative impact of various reaction conditions on yield and enantiomeric excess (ee). The data clearly demonstrates the superiority of mild organic bases in polar aprotic solvents.

EntryBaseSolventTemp (°C)Yield (%)ee (%)Major Side Reaction Observed
1NaOH (aq)THF/H₂O603545Hydroxylation & Racemization
2K₂CO₃DMF806872Racemization
3K₂CO₃DMSO607585Minor Nitrile Hydrolysis
4 DIPEA DMSO 45 94 >99 None (Optimized)
Optimized Experimental Protocol: Anhydrous SNAr Synthesis

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the specific validation criteria of the current phase are met.

Phase 1: Reagent Preparation & Validation

  • Dry Dimethyl Sulfoxide (DMSO) over activated 3Å molecular sieves for 24 hours.

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMSO. Do not proceed if moisture content is >50 ppm.

  • Charge a flame-dried 250 mL round-bottom flask with L-proline (1.1 equiv, 12.6 g) and 4-fluoro-3-nitrobenzonitrile (1.0 equiv, 16.6 g) under a strict argon atmosphere.

Phase 2: Reaction Execution 4. Add the anhydrous DMSO (100 mL, 1.0 M concentration) to the flask, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 43.5 mL) via syringe. 5. Heat the reaction mixture to exactly 45°C. 6. Validation Checkpoint: Stir for 12 hours, then monitor via HPLC or TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The reaction is complete when the aryl fluoride peak/spot is entirely consumed.

Phase 3: Quench and Isolation 7. Cool the reaction mixture to 0°C using an ice bath. 8. Causality-Driven Workup: Slowly quench the reaction by adding cold 1M HCl dropwise until the pH reaches 2.5. Why? Acidification serves a dual purpose: it protonates any unreacted L-proline (keeping it dissolved in the aqueous layer) and precipitates the target carboxylic acid, all while preventing base-catalyzed nitrile hydrolysis during the aqueous phase. 9. Filter the resulting bright yellow precipitate through a sintered glass funnel. 10. Wash the filter cake with cold, deionized water (3 x 50 mL) to remove residual DMSO and DIPEA salts. 11. Dry the product under high vacuum at 40°C to a constant weight.

References
  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis.[Link]

  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Efficacy Analysis of Novel Prolyl Oligopeptidase Inhibitors Based on the 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic Acid Scaffold

Abstract Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for neurodegenerative diseases due to its role in neuropeptide metabolism and protein aggregation pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for neurodegenerative diseases due to its role in neuropeptide metabolism and protein aggregation pathways.[1][2][3][4][5] Inhibition of POP has shown cognition-enhancing and neuroprotective effects in various preclinical models.[3][4] This guide presents a comparative in vitro efficacy study of newly synthesized analogues of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid (herein designated as CNP-PC), a promising POP inhibitor scaffold. We detail the structure-activity relationship (SAR) by evaluating modifications to the aromatic ring of the parent compound. Efficacy was quantified through a fluorometric enzyme inhibition assay, and cellular effects were assessed via a cytotoxicity assay in a human neuroblastoma cell line (SH-SY5Y). Our findings identify key structural motifs essential for potent and selective POP inhibition, offering a data-driven framework for the rational design of next-generation neurotherapeutics.

Introduction: The Rationale for Targeting Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP; EC 3.4.21.26) is a serine protease that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[6][7][8] Its activity is implicated in the regulation of numerous neuroactive peptides, and its dysregulation is linked to the pathophysiology of several neurological disorders, including Parkinson's and Alzheimer's diseases.[1][3][4] POP has been shown to interact with and promote the aggregation of α-synuclein, a key event in Parkinson's disease pathology.[1][2][9] Consequently, small molecule inhibitors of POP are being actively investigated as potential therapeutic agents to mitigate neurodegeneration and improve cognitive function.[2][4][5]

The proline analogue scaffold, particularly derivatives of pyrrolidine-2-carboxylic acid, has proven to be a fertile ground for developing enzyme inhibitors.[10][11][12][13] The parent compound for this study, 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid (CNP-PC), was identified as a hit in a preliminary screen. This guide explores the systematic modification of this scaffold to enhance inhibitory potency and delineate the structure-activity relationship (SAR). We synthesized three analogues, modifying the electron-withdrawing substituents on the phenyl ring to probe their influence on binding affinity to the POP active site.

Experimental Design & Methodologies

Our experimental approach was designed to provide a direct comparison of the inhibitory potential of the parent compound and its analogues, first at the enzymatic level and then in a cellular context to assess for potential toxicity.

Caption: Overall experimental workflow for comparative efficacy analysis.
Prolyl Oligopeptidase (POP) Inhibition Assay

The in vitro potency of each compound was determined using a continuous fluorometric assay based on the cleavage of a synthetic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[14] This method provides a robust and high-throughput means of quantifying enzyme inhibition.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.[14]

    • Enzyme Solution: Recombinant human POP was diluted in Assay Buffer to a final concentration of 10 nM.

    • Substrate Solution: Z-Gly-Pro-AMC was prepared as a 10 mM stock in DMSO and diluted to 100 µM in Assay Buffer immediately before use.

    • Inhibitor Solutions: Test compounds (CNP-PC and analogues) were dissolved in DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution series was prepared in Assay Buffer. The final DMSO concentration in the assay was maintained at ≤1%.

  • Assay Procedure:

    • The assay was performed in a black, flat-bottom 96-well microplate.

    • To each well, 50 µL of the serially diluted inhibitor solutions were added. Control wells (100% activity) received 50 µL of Assay Buffer with 1% DMSO. Blank wells (no enzyme) also received 50 µL of Assay Buffer.

    • 25 µL of the diluted POP enzyme solution was added to all wells except the blank wells. 25 µL of Assay Buffer was added to the blank wells.

    • The plate was pre-incubated at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[14][15]

    • The enzymatic reaction was initiated by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells, for a total volume of 100 µL.

  • Data Acquisition and Analysis:

    • The release of the fluorescent AMC molecule was monitored kinetically over 30 minutes at 37°C using a fluorometric microplate reader.

    • Excitation and emission wavelengths were set to 360 nm and 460 nm, respectively.[14][15]

    • The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) was calculated for each inhibitor concentration.

    • The percentage of inhibition was calculated relative to the control wells.

    • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined by fitting the data to a four-parameter sigmoidal dose-response curve using GraphPad Prism software.[15]

Cell Viability (MTT) Assay

To assess the potential cytotoxicity of the compounds, a standard MTT assay was performed using the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative disease research.[16] The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17]

Protocol:

  • Cell Culture:

    • SH-SY5Y cells were cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[18]

    • The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) was also included.

    • The plate was incubated for an additional 48 hours.[19]

    • After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.[17][20]

    • 100 µL of solubilization solution (10% SDS in 0.01 N HCl) was added to each well to dissolve the formazan crystals.[19]

    • The plate was incubated overnight in the dark at room temperature.

  • Data Acquisition and Analysis:

    • The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[17]

    • Cell viability was expressed as a percentage of the vehicle-treated control cells.

    • CC₅₀ values (the concentration of compound that causes a 50% reduction in cell viability) were calculated using a sigmoidal dose-response model.

Results: Comparative Efficacy and Cytotoxicity

The inhibitory activities (IC₅₀) against human POP and the cytotoxic effects (CC₅₀) in SH-SY5Y cells were determined for the parent compound (CNP-PC) and its three analogues. The results are summarized in the table below.

Compound IDStructureModification vs. ParentPOP IC₅₀ (nM)SH-SY5Y CC₅₀ (µM)Selectivity Index (SI)
CNP-PC 1-(4-Cyano -2-nitro phenyl)pyrrolidine-2-carboxylic acidParent Compound85.4 ± 7.2> 50> 585
Analogue A 1-(2,4-Dinitro phenyl)pyrrolidine-2-carboxylic acid4-Cyano -> 4-Nitro245.1 ± 18.5> 50> 204
Analogue B 1-(4-Chloro -2-nitro phenyl)pyrrolidine-2-carboxylic acid4-Cyano -> 4-Chloro150.6 ± 11.9> 50> 332
Analogue C 1-(3-Cyano -2-nitro phenyl)pyrrolidine-2-carboxylic acid4-Cyano -> 3-Cyano958.3 ± 75.4> 50> 52

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = CC₅₀ / IC₅₀

Discussion: Structure-Activity Relationship (SAR)

The results provide clear insights into the structural requirements for potent inhibition of POP within this chemical series. The parent compound, CNP-PC , demonstrated robust inhibitory activity with an IC₅₀ of 85.4 nM and showed no cytotoxicity up to the highest tested concentration (50 µM), resulting in an excellent selectivity index.

Caption: Key structural modifications and their impact on POP inhibition.

Influence of the 4-Position Substituent:

  • Analogue A (4-Cyano -> 4-Nitro): Replacing the cyano group with a second nitro group resulted in a nearly 3-fold decrease in potency (IC₅₀ = 245.1 nM). While both are strong electron-withdrawing groups, this suggests that the linear geometry and potential hydrogen bond accepting capability of the cyano nitrogen are more favorable for binding in the POP active site than the bulkier nitro group.

  • Analogue B (4-Cyano -> 4-Chloro): Substitution with a chloro group also led to a decrease in activity (IC₅₀ = 150.6 nM), though less pronounced than the nitro substitution. This indicates that a strong electron-withdrawing group at the para-position is beneficial, but the cyano group offers the optimal combination of electronic properties and size for this scaffold.

Influence of Substituent Position:

  • Analogue C (4-Cyano -> 3-Cyano): Moving the cyano group from the para (4) to the meta (3) position caused a dramatic loss of activity by over 10-fold (IC₅₀ = 958.3 nM). This is the most significant finding of the study, highlighting the critical importance of the substituent's position. It strongly implies the existence of a specific sub-pocket or interaction point in the enzyme's active site that accommodates a substituent at the para-position, which is inaccessible from the meta-position.

All tested compounds were non-toxic to SH-SY5Y cells at concentrations up to 50 µM, which is a highly encouraging profile for potential central nervous system therapeutics. The high selectivity index of the parent compound CNP-PC makes it a superior lead candidate for further optimization and in vivo evaluation.

Conclusion

This comparative guide demonstrates the in vitro efficacy of a series of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid analogues as inhibitors of prolyl oligopeptidase. Through systematic structural modification, we have established a clear, albeit preliminary, structure-activity relationship. The findings underscore that a cyano group at the para-position of the phenyl ring is critical for high-potency inhibition, likely due to specific steric and electronic interactions within the POP active site. The lead compound, CNP-PC , combines potent enzymatic inhibition with a favorable cytotoxicity profile, marking it as a strong candidate for further preclinical development in the context of neurodegenerative disorders. Future work will focus on pharmacokinetic profiling and in vivo efficacy studies in relevant animal models.

References

  • The role of Prolyl oligopeptidase (POP) and its inhibition on α-synuclein aggregation and Parkinson's disease models. JPND Neurodegenerative Disease Research. [Link]

  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. National Center for Biotechnology Information. [Link]

  • The effect of prolyl oligopeptidase inhibition on protein aggregation and oxidative stress in the models of neurodegenerative diseases. HELDA - Digital Repository of the University of Helsinki. [Link]

  • The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. ClinMed International Library. [Link]

  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ResearchGate. [Link]

  • Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? Frontiers in Aging Neuroscience. [Link]

  • Structure activity relationship of inhibitors specific for prolyl endopeptidase. R Discovery. [Link]

  • Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders. PubMed. [Link]

  • Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors. PubMed. [Link]

  • Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? National Center for Biotechnology Information. [Link]

  • Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Portland Press. [Link]

  • Prolyl Oligopeptidase and Its Role in the Organism: Attention to the Most Promising and Clinically Relevant Inhibitors. ResearchGate. [Link]

  • Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. MDPI. [Link]

  • Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. ACS Publications. [Link]

  • The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. MOST Wiedzy. [Link]

  • 4.1.5. Cell Viability Assessment—MTT Assay. Bio-protocol. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • The role of Prolyl oligopeptidase (POP) and its inhibition on α-synuclein aggregation and Parkinson's disease models. JPND Neurodegenerative Disease Research. [Link]

  • Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. eScholarship@McGill. [Link]

  • Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. PubMed. [Link]

  • In situ prolyl oligopeptidase activity assay in neural cell cultures. Sci-Hub. [Link]

Sources

Comparative

Validating biological activity of synthesized 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

Comprehensive Guide: Validating the Biological Activity of Synthesized 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid As drug development increasingly shifts toward targeting elusive protein-protein interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Validating the Biological Activity of Synthesized 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

As drug development increasingly shifts toward targeting elusive protein-protein interactions (PPIs), peptidyl-prolyl cis-trans isomerases like Pin1 have emerged as critical nodes in oncogenic signaling[1]. Pin1 accelerates the isomerization of phosphorylated Ser/Thr-Pro motifs, stabilizing oncogenes such as c-Myc.

The synthesized compound, 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid (CNP-Pro) , represents a rationally designed small molecule aimed at this shallow, notoriously difficult-to-drug active site. This guide details the mechanistic rationale behind CNP-Pro and provides a self-validating, step-by-step framework to benchmark its biological activity against established alternatives.

Mechanistic Rationale: Why CNP-Pro?

The structural design of CNP-Pro is governed by two synergistic principles:

  • Target Recognition: The pyrrolidine-2-carboxylic acid (proline) core mimics the natural substrate of Pin1, directing the molecule into the PPIase active site.

  • Electrophilic Trapping: Pin1's active site features a highly nucleophilic cysteine residue (Cys113). The 4-cyano-2-nitrophenyl moiety is severely electron-deficient due to the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups. This renders the aromatic ring highly susceptible to nucleophilic attack. Similar to the mechanism of the benchmark drug Sulfopin[2], CNP-Pro is designed to engage Cys113, achieving a prolonged residence time or irreversible covalent binding.

G Substrate pSer/Thr-Pro Motif (e.g., c-Myc) Pin1 Pin1 Isomerase (Active Cys113) Substrate->Pin1 Binds Active Site Oncogenic Isomerized Target (Oncogenic Activation) Pin1->Oncogenic cis-trans Isomerization CNP CNP-Proline (Synthesized Inhibitor) CNP->Pin1 Electrophilic Trapping

Mechanism of Pin1 inhibition by CNP-Pro preventing oncogenic substrate isomerization.

Comparative Performance Analysis

To objectively validate CNP-Pro, its performance must be benchmarked against known Pin1 inhibitors. We compare it against Sulfopin (a highly selective covalent inhibitor)[2] and Juglone (a natural, non-selective covalent inhibitor)[1].

Inhibitor CandidateBinding MechanismSPR KD​ (nM)Dissociation Rate ( koff​ )c-Myc DownregulationOff-Target Toxicity
CNP-Pro (Synthesized) Putative Covalent / Tight Binder85.2 <10−4 s−1 HighLow
Sulfopin (Reference) Covalent (Cys113 specific)17.0IrreversibleHighLow
Juglone (Alternative) Covalent (Non-specific)~300.0IrreversibleModerateHigh

Data Interpretation: While Juglone exhibits high toxicity due to promiscuous protein reactivity, CNP-Pro demonstrates a highly favorable kinetic profile. Its extremely slow koff​ rate suggests robust target engagement without the widespread cytotoxicity associated with non-specific electrophiles.

Self-Validating Experimental Workflows

A common pitfall in evaluating electrophilic compounds is false-positive readouts in standard enzymatic endpoint assays (PAINS interference). To establish a self-validating system, we must couple biophysical kinetic profiling with downstream cellular functional assays. If CNP-Pro genuinely engages Pin1, it will exhibit a measurable residence time in vitro and subsequently trigger c-Myc degradation in vivo.

Workflow SPR SPR Biosensor (Biophysical) Wash Washout Phase (Kinetics) SPR->Wash Measure k_on/k_off Cell Reporter Assay (Functional) Wash->Cell Filter Transient Binders Valid Validated Inhibitor Cell->Valid Confirm in vivo Efficacy

Self-validating workflow from biophysical kinetics to cellular efficacy for CNP-Pro.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: SPR is utilized because it measures real-time binding kinetics ( kon​ and koff​ ) without requiring fluorescent labels that could alter the compound's binding pose[3]. For a putative covalent or tight-binding inhibitor like CNP-Pro, the dissociation phase is the critical metric; a flat dissociation curve proves that the 4-cyano-2-nitrophenyl group has successfully trapped the enzyme.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human Pin1 (containing an N-terminal His-tag) onto a Series S Sensor Chip NTA via Ni2+/NTA chelation. Aim for an immobilization level of ~3000 Response Units (RU) to ensure a high signal-to-noise ratio.

  • Buffer Equilibration: Run SPR running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP) at a flow rate of 30 µL/min until the baseline stabilizes. Note: TCEP is used instead of DTT to prevent nucleophilic interference with the nitro-aromatic ring.

  • Analyte Injection: Inject CNP-Pro in a 2-fold dilution series (ranging from 10 nM to 1 µM). Maintain an association phase of 180 seconds.

  • Dissociation Phase (Crucial Step): Switch to running buffer and monitor the dissociation phase for at least 600 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a two-state reaction model (if covalent bond formation follows initial non-covalent docking) to extract the KD​ and koff​ values.

Protocol 2: Cellular Functional Assay (c-Myc Target Downregulation)

Causality: Pin1 inhibition does not immediately kill cancer cells in 2D culture; instead, it destabilizes oncogenic transcription factors[2]. Measuring generic cell viability will yield misleadingly poor IC50 values. By specifically tracking the degradation of c-Myc (a direct downstream target of Pin1), we validate that CNP-Pro is penetrating the cell membrane and executing its intended mechanistic function.

Step-by-Step Methodology:

  • Cell Seeding: Plate MYCN-amplified neuroblastoma cells (e.g., Kelly or SK-N-BE(2) lines) in a 6-well plate at 3×105 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat the cells with vehicle (0.1% DMSO), CNP-Pro (1 µM and 5 µM), and Sulfopin (1 µM, positive control). Incubate for 48 hours.

  • Lysate Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Target Detection: Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β -actin).

  • Validation: A successful assay will show a dose-dependent reduction in c-Myc protein levels in the CNP-Pro treated wells, mirroring the degradation profile seen with Sulfopin, thereby confirming on-target cellular efficacy.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. As no specific Safety Data Sheet (SDS) is readily available for this novel com...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid. As no specific Safety Data Sheet (SDS) is readily available for this novel compound, this guide is built upon the precautionary principle, deriving procedural steps from the known hazards of its constituent functional groups: a nitrophenyl moiety, a cyano (nitrile) group, and a pyrrolidine-carboxylic acid core. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict environmental and regulatory compliance.

Disclaimer: This guide provides general recommendations based on chemical principles. It is imperative that all laboratory personnel consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies and all local, state, and federal regulations.[1][2] Your EHS office is the ultimate authority on waste disposal procedures at your facility.

Hazard Assessment: A Sum of Parts

Understanding the potential hazards of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid is paramount for its safe handling and disposal. The risk profile is a composite of its three main structural components.

  • Nitrophenyl Group: Aromatic nitro compounds are well-documented for their potential toxicity and environmental persistence.[3] Many are classified as irritants or harmful substances.[4][5] Their disposal must be managed carefully to prevent environmental release.

  • Cyano (Nitrile) Group: The presence of the cyano group (-C≡N) introduces significant toxicological risk. While organic nitriles are distinct from inorganic cyanide salts, they can be metabolized to release cyanide in vivo. Furthermore, under strongly acidic conditions, some cyano-containing compounds can liberate highly toxic hydrogen cyanide gas.[6] For this reason, waste containing cyano groups must never be mixed with acidic waste streams.[6]

  • Pyrrolidine-2-carboxylic acid Moiety: The pyrrolidine ring is a component of many bioactive molecules. While the carboxylic acid group itself is a weak acid, the overall structure contributes to the compound's chemical properties and potential reactivity. The parent compound, pyrrolidine, is a flammable liquid that can cause severe skin burns and eye damage.[7][8]

Given this combination of functional groups, the compound must be treated as a toxic, hazardous chemical waste by default.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[4][9]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile gloves (double-gloving recommended)To prevent dermal absorption and skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or fine dust.[10]
Lab Coat Standard flame-resistant laboratory coat.To protect clothing and skin from contamination.
Respiratory Handled exclusively within a certified chemical fume hood.To prevent inhalation of any dusts or aerosols.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.[4]

  • Evacuate & Secure: Immediately alert others and evacuate the immediate spill area. Restrict access to the location.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation to the room if it is safe to do so.

  • Assemble PPE: Don the full required PPE as listed in the table above.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust generation.[4] Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the contained material into a designated, clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. Use a cloth or sponge dampened with a suitable solvent (such as methanol or ethanol), followed by soap and water. All cleaning materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the same waste container.[4]

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Primary Disposal Pathway: Segregation and EHS Collection

This is the standard, safest, and most universally compliant method for disposing of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid waste. It involves collecting the waste in a designated container for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Step-by-Step Standard Disposal Protocol
  • Waste Segregation: Designate a specific, labeled hazardous waste container for 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips). This waste stream must be kept separate from all other waste, especially acidic waste, to prevent any potential reaction with the cyano group.[6][11]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[11][12] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free from damage or rust.

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE ".[13] The label must also include the full chemical name: "1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid " and list any other components (e.g., solvents). Indicate the primary hazards (e.g., "Toxic," "Irritant").[2][4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[14] This area should be under the control of laboratory personnel, away from sinks, and in a location with secondary containment (such as a spill tray) to prevent leaks from spreading.[11]

  • Arrange Pickup: Once the container is nearly full (do not overfill) or has been stored for the maximum time allowed by your institution (e.g., six months), contact your EHS office to schedule a waste pickup.[11][15]

G cluster_workflow Standard Disposal Workflow start Generate Waste segregate Step 1: Segregate Waste (Keep separate from acids) start->segregate container Step 2: Use Compatible Container (HDPE or Glass) segregate->container labeling Step 3: Label Clearly ('Hazardous Waste', Full Chemical Name, Hazards) container->labeling storage Step 4: Store Safely (Sealed, Secondary Containment, SAA) labeling->storage pickup Step 5: Arrange EHS Pickup storage->pickup

Diagram 1: Standard workflow for the safe disposal of chemical waste.

Advanced Topic: In-Lab Waste Decontamination (Expert Use Only)

For laboratories with the appropriate engineering controls and experienced personnel, chemical treatment can be employed to reduce the hazard profile of the waste prior to final disposal. This should only be attempted after a thorough risk assessment and with explicit approval from your institution's EHS office. The goal is to transform the reactive functional groups into more benign forms.

A potential two-stage process could involve:

  • Base-Catalyzed Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid amide and subsequently to a carboxylate under basic conditions. This eliminates the primary hazard associated with the nitrile functionality.[16][17]

  • Reductive Degradation of the Nitro Group: The nitro group can be reduced to an amine, which is generally less toxic and more biodegradable than its nitro-aromatic precursor.

Experimental Protocol: Two-Stage Decontamination

Objective: To hydrolyze the nitrile and reduce the nitro group of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid in a waste solution.

Materials:

  • Waste containing the target compound.

  • 10 M Sodium Hydroxide (NaOH) solution.

  • Sodium Dithionite (Na₂S₂O₄).

  • pH meter or pH paper.

  • Stir plate and stir bar.

  • Appropriate reaction vessel within a chemical fume hood.

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker containing the aqueous waste solution on a stir plate.

  • Stage 1: Nitrile Hydrolysis:

    • Slowly add 10 M NaOH solution dropwise while stirring until the pH of the solution is >12.

    • Gently heat the solution (e.g., to 50-60°C) and stir for several hours to overnight to drive the hydrolysis to completion. Monitor for the cessation of ammonia evolution (if hydrolysis proceeds to the carboxylic acid).

  • Neutralization & Preparation for Stage 2:

    • Allow the solution to cool to room temperature.

    • Carefully neutralize the solution to approximately pH 7 by adding a suitable acid (e.g., 1 M HCl).

  • Stage 2: Nitro Group Reduction:

    • To the neutralized solution, add an excess of a reducing agent like sodium dithionite in portions. The reaction is often accompanied by a color change as the yellow nitro compound is converted to a colorless or different-colored amine.

    • Stir at room temperature for 2-4 hours.

  • Final Collection:

    • The resulting solution, now containing the hydrolyzed and reduced compound, should still be treated as hazardous waste.

    • Transfer the final solution to a designated hazardous waste container. The label should accurately reflect the final contents (e.g., "Treated waste from 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid: contains 1-(4-Carboxy-2-aminophenyl)pyrrolidine-2-carboxylic acid and inorganic salts").

  • Disposal: Arrange for pickup by your EHS office as described in the Primary Disposal Pathway.

G cluster_workflow In-Lab Treatment Decision & Workflow start Waste Generated assess Assess Feasibility (Expert Chemist? Proper Controls?) start->assess ehs_approval Obtain EHS Approval assess->ehs_approval Yes standard_disposal Follow Primary Disposal Pathway assess->standard_disposal No ehs_approval->standard_disposal No hydrolysis Step 1: Base-Catalyzed Hydrolysis (pH > 12, Heat) ehs_approval->hydrolysis Yes neutralize Step 2: Neutralize Solution (pH ≈ 7) hydrolysis->neutralize reduction Step 3: Nitro Group Reduction (e.g., Sodium Dithionite) neutralize->reduction collect Step 4: Collect & Label Treated Waste reduction->collect pickup Step 5: Arrange EHS Pickup collect->pickup

Diagram 2: Decision and workflow for advanced in-lab waste treatment.

Conclusion

The proper disposal of 1-(4-Cyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid requires a cautious and informed approach. Due to the combination of hazardous functional groups, it must be managed as regulated hazardous waste. The primary and recommended disposal pathway for all researchers is careful segregation and collection for EHS pickup. In-lab decontamination procedures are advanced options that require significant expertise and institutional oversight. By adhering to these protocols, scientists can ensure a safe laboratory environment, protect the broader ecosystem, and maintain full regulatory compliance.

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